molecular formula C4H5ClN4 B1315301 2-Chloro-6-hydrazinylpyrazine CAS No. 63286-29-3

2-Chloro-6-hydrazinylpyrazine

Numéro de catalogue: B1315301
Numéro CAS: 63286-29-3
Poids moléculaire: 144.56 g/mol
Clé InChI: FEDQSVIJHNBUHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-6-hydrazinylpyrazine is a useful research compound. Its molecular formula is C4H5ClN4 and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(6-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-7-2-4(8-3)9-6/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDQSVIJHNBUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507103
Record name 2-Chloro-6-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63286-29-3
Record name 2-Chloro-6-hydrazinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63286-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-hydrazinylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-6-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic protocol, methods for characterization, and explores its potential biological relevance through the lens of cholinergic signaling.

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The proposed method is adapted from the established synthesis of the analogous compound, 2-Chloro-6-hydrazinopyridine[1]. The reaction involves the displacement of a chlorine atom from 2,6-dichloropyrazine (B21018) with hydrazine (B178648) hydrate (B1144303).

Proposed Experimental Protocol:

  • Materials:

    • 2,6-dichloropyrazine

    • Hydrazine hydrate (80% solution in water)

    • Methanol (B129727)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in methanol.

    • To this solution, add hydrazine hydrate (an excess of 5-10 molar equivalents is recommended to favor monosubstitution).

    • Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) to allow for the initial substitution.

    • Following the initial stirring, heat the mixture to reflux for an extended period (e.g., 10 days) to drive the reaction to completion[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • Take up the resulting residue in a minimal amount of hot methanol and recrystallize by the slow addition of water until turbidity is observed, followed by cooling.

    • Collect the precipitated product by vacuum filtration, wash with a cold methanol/water mixture, and dry under vacuum.

Reaction Stoichiometry and Yield:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/Volume
2,6-DichloropyrazineC₄H₂Cl₂N₂148.981(example)
Hydrazine Hydrate (80%)H₆N₂O50.065-10(example)
MethanolCH₄O32.04-(solvent)
This compoundC₄H₅ClN₄144.57(expected)(yield)

Note: The exact quantities and yield will depend on the scale of the reaction.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the hydrazinyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrazine ring. For a related compound, (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine, the pyrazine protons appear in the aromatic region[2].

Expected ¹H NMR Data (in CDCl₃):

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Pyrazine-H (2)Singlet~8.0-8.3-
Hydrazinyl-NHBroad Singlet(variable)-
Hydrazinyl-NH₂Broad Singlet(variable)-

Note: The chemical shifts of N-H protons are concentration and solvent-dependent and may exchange with D₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected FTIR Data (KBr pellet):

Functional GroupVibration ModeWavenumber (cm⁻¹)
N-H (Hydrazine)Stretching3400-3200
C-H (Aromatic)Stretching3100-3000
C=N, C=C (Pyrazine ring)Stretching1600-1450
N-H (Hydrazine)Bending (Scissoring)~1650
C-ClStretching850-550

For comparison, the FT-IR spectrum of (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine shows a C-Cl stretch at 610 cm⁻¹, C-N stretch at 1170 cm⁻¹, C=C at 1511 cm⁻¹, C=N at 1647 cm⁻¹, and an N-H stretch at 3248 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (144.57 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

Expected Mass Spectrometry Data:

m/zInterpretation
144/146Molecular ion peak [M]⁺
(variable)Fragments from the loss of N₂H₃, Cl, etc.

Biological Context and Signaling Pathway

Derivatives of pyrazine are known to exhibit a range of biological activities. Notably, derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potent acetylcholinesterase inhibitors[2]. Acetylcholinesterase (AChE) is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.

Cholinergic Signaling Pathway and Acetylcholinesterase Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle ACh (in vesicle) ChAT->ACh_vesicle Synthesis Synaptic_Cleft Acetylcholine (ACh) ACh_vesicle->Synaptic_Cleft Release AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis AChR Acetylcholine Receptor Synaptic_Cleft->AChR Binding Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline Inhibitor This compound (or derivative) Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Choline_reuptake->Choline

Figure 1: Cholinergic Signaling Pathway and AChE Inhibition. This diagram illustrates the synthesis and release of acetylcholine (ACh) from the presynaptic neuron, its interaction with postsynaptic receptors, and its degradation by acetylcholinesterase (AChE) in the synaptic cleft. This compound derivatives can inhibit AChE, leading to increased cholinergic signaling.

Experimental Workflow

The synthesis and characterization of this compound follow a logical experimental workflow.

Experimental_Workflow Start Start: 2,6-Dichloropyrazine & Hydrazine Hydrate Synthesis Synthesis: Nucleophilic Aromatic Substitution Start->Synthesis Workup Workup: Solvent Removal Synthesis->Workup Purification Purification: Recrystallization Workup->Purification Characterization Characterization Purification->Characterization NMR ¹H NMR Characterization->NMR FTIR FT-IR Characterization->FTIR MS Mass Spectrometry Characterization->MS Final Pure this compound NMR->Final FTIR->Final MS->Final

Figure 2: Experimental Workflow. This flowchart outlines the key stages in the synthesis and characterization of this compound, from starting materials to the pure, characterized product.

References

Spectroscopic Characterization of 2-Chloro-6-hydrazinylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Chloro-6-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally analogous compounds. It also outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from similar heterocyclic amines and pyrazine (B50134) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in a suitable deuterated solvent (e.g., DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-3/H-5~ 7.8 - 8.2 (singlet or narrow doublet)-The two pyrazine protons are in a chemically equivalent environment, likely resulting in a single resonance.
-NH₂~ 4.5 - 5.5 (broad singlet)-Protons on the nitrogen of the hydrazinyl group; chemical shift and peak shape can be highly dependent on solvent and concentration.
-NH-~ 8.0 - 9.0 (broad singlet)-Proton on the nitrogen attached to the pyrazine ring; its chemical shift is also solvent and concentration-dependent.
C-2-~ 155 - 160Carbon atom attached to the chlorine.
C-3/C-5-~ 130 - 135Pyrazine ring carbons attached to hydrogen atoms.
C-6-~ 150 - 155Carbon atom attached to the hydrazinyl group.
Infrared (IR) Spectroscopy

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Hydrazine)Stretching3200 - 3400Medium, often two bands
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C=N, C=C (Aromatic Ring)Stretching1550 - 1650Medium to Strong
N-H (Hydrazine)Bending (Scissoring)1580 - 1650Medium
C-ClStretching600 - 800Medium to Strong
Mass Spectrometry (MS)

Table 3: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)

m/z Proposed Fragment Notes
[M]⁺[C₄H₅ClN₄]⁺Molecular ion peak. The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
[M-N₂H₃]⁺[C₄H₂ClN]⁺Loss of the hydrazinyl radical.
[M-Cl]⁺[C₄H₅N₄]⁺Loss of a chlorine radical.
[C₃H₂N₃]⁺Fragmentation of the pyrazine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid heterocyclic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (commonly 16 or 32 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the IR spectrum of the sample. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation and Introduction:

    • For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Instrument Setup and Data Acquisition:

    • The sample is introduced into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). In EI, the sample is bombarded with high-energy electrons to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (e.g., this compound) Preparation Sample Preparation (Dissolution, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Process Data Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

Chemical properties and reactivity of 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-hydrazinylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on this compound is limited. This guide synthesizes available data and provides logical extrapolations based on fundamental chemical principles and analogies to similar structures, such as its pyridine (B92270) counterpart.

Introduction

This compound is a bifunctional heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrazine (B50134) core substituted with a reactive chlorine atom and a nucleophilic hydrazine (B178648) group, makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity. The pyrazine moiety itself is a well-known scaffold in numerous biologically active compounds. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility based on available data.

Chemical and Physical Properties

Quantitative experimental data for this compound is not widely reported in the literature. The following table summarizes its basic identifiers and notes where data is currently unavailable.

PropertyDataSource
Molecular Formula C₄H₅ClN₄[1]
Molecular Weight 144.56 g/mol [1]
CAS Number 63286-29-3[2][3]
Appearance Solid (Expected)
Melting Point Data not available in searched literature
Boiling Point Data not available in searched literature
Solubility Data not available in searched literature

Spectroscopic Data

While specific spectra are proprietary, commercial suppliers indicate the availability of various spectroscopic datasets for this compound, which are essential for structure confirmation and purity assessment.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and signals corresponding to the protons of the hydrazine group (-NHNH₂). The chemical shifts of the ring protons will be influenced by the electronic effects of the chloro and hydrazinyl substituents.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show four signals corresponding to the carbon atoms of the pyrazine ring. The carbons attached to the chlorine and hydrazine groups will exhibit characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: Key vibrational bands are expected for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C=N and C=C stretching of the pyrazine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration.

  • MS (Mass Spectrometry): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the searched literature. However, a common and logical synthetic route can be inferred from the well-documented synthesis of its pyridine analog, 2-chloro-6-hydrazinopyridine, which involves the nucleophilic aromatic substitution of a corresponding dichloro-precursor with hydrazine.

The proposed synthesis would proceed via the reaction of 2,6-dichloropyrazine (B21018) with hydrazine hydrate (B1144303). This reaction leverages the greater reactivity of one chlorine atom, allowing for a selective monosubstitution.

Synthesis_of_2_Chloro_6_hydrazinylpyrazine cluster_reactants Reactants cluster_product Product R1 2,6-Dichloropyrazine plus + R2 Hydrazine Hydrate (NH₂NH₂·H₂O) P1 This compound R2->P1 Solvent (e.g., Ethanol) Heat

Caption: Proposed synthetic route for this compound.

Representative Experimental Protocol

This protocol is representative and based on the synthesis of analogous compounds.[4] Optimization would be required.

  • Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol, add hydrazine hydrate (typically an excess, e.g., 2-4 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., reflux) and monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue can be triturated with water or a non-polar solvent to precipitate the product.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its two functional groups: the chloro substituent on the electron-deficient pyrazine ring and the nucleophilic hydrazine moiety. This dual reactivity allows for selective, stepwise functionalization.

Reactions at the Chloro Group

The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyrazine ring nitrogens facilitates the attack of nucleophiles at the carbon bearing the chlorine atom. Common nucleophiles that can displace the chloride include:

  • Amines (primary and secondary)

  • Thiols (thiolates)

  • Alkoxides and phenoxides

SNAr_Reaction cluster_reactants Reactants cluster_product Product Start This compound plus + Nuc Nucleophile (Nu-H) Product 6-Hydrazinyl-2-(Nu)-pyrazine Nuc->Product Base, Heat

Caption: Nucleophilic aromatic substitution at the C2 position.

Reactions at the Hydrazine Group

The hydrazine group is a potent nucleophile and is a key functional handle for building larger molecular scaffolds.

  • Hydrazone Formation: The most common reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in the synthesis of Schiff bases and is widely used in creating ligands for metal complexes and compounds with biological activity.[5]

  • Cyclization Reactions: The hydrazine group is an excellent precursor for the synthesis of fused heterocyclic systems. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings, and reaction with reagents providing a single carbon atom (like formic acid or orthoesters) can yield triazole rings.

  • Oxidation: The hydrazine group can be oxidized. Depending on the conditions, this could lead to the formation of a diazonium species, which can then be used in subsequent transformations.

Hydrazone_Formation cluster_reactants Reactants cluster_product Product Start This compound plus + Aldehyde Aldehyde (R-CHO) Product Hydrazone Derivative Aldehyde->Product Acid catalyst

Caption: Formation of a hydrazone from this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not detailed in the available literature, its structural motifs are significant. Pyrazine derivatives are known to possess a wide range of pharmacological activities. Furthermore, the positional isomer, 2-chloro-3-hydrazinopyrazine, has been used to synthesize derivatives that act as acetylcholinesterase inhibitors, suggesting potential applications for this class of compounds in neurodegenerative disease research. The ability to readily form hydrazones and other derivatives makes this compound a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs.

Conclusion

This compound is a valuable bifunctional building block for organic synthesis. Its key chemical features—a chloro group amenable to nucleophilic substitution and a hydrazine moiety ready for condensation and cyclization reactions—allow for diverse and controlled molecular elaborations. While detailed experimental data is sparse in public-access literature, its reactivity can be reliably predicted from fundamental chemical principles, making it a compound of high interest for the synthesis of novel heterocyclic systems for applications in materials science and medicinal chemistry. Further research into its specific properties and reactions is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to 2-Chloro-6-hydrazinylpyrazine Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazine (B50134) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a chloro and a hydrazinyl group at the 2 and 6 positions, respectively, of the pyrazine ring creates a versatile chemical entity, 2-chloro-6-hydrazinylpyrazine. This core structure and its derivatives are of significant interest to researchers and drug development professionals due to their potential to interact with various biological targets. The electron-withdrawing nature of the pyrazine ring and the nucleophilic character of the hydrazinyl group make this scaffold an excellent starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities, including kinase inhibition, antimicrobial effects, and acetylcholinesterase inhibition. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives and their analogs.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a commercially available dihalopyrazine, which undergoes a nucleophilic substitution reaction with hydrazine (B178648). The resulting this compound is a key intermediate that can be further modified, most commonly through condensation of the hydrazinyl moiety with various aldehydes or ketones to form hydrazone derivatives.

A representative synthetic protocol for a closely related analog, 2-chloro-3-hydrazinopyrazine, involves the reaction of 2,3-dichloropyrazine (B116531) with hydrazine hydrate (B1144303) in an alcoholic solvent.[1] This is followed by the condensation of the resulting hydrazinopyrazine with a variety of substituted aldehydes to yield the final hydrazone derivatives.[1]

Experimental Protocol: Synthesis of 2-Chloro-3-(2-benzylidene)hydrazinyl)pyrazine (A Representative Analog)

  • Step 1: Synthesis of 2-Chloro-3-hydrazinopyrazine. To a solution of 2,3-dichloropyrazine (1.0 mmol) in ethanol (B145695) (20 mL), hydrazine hydrate (1.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford 2-chloro-3-hydrazinopyrazine.

  • Step 2: Synthesis of (E)-2-Chloro-3-(2-benzylidene)hydrazinyl)pyrazine. A mixture of 2-chloro-3-hydrazinopyrazine (0.5 mmol) and benzaldehyde (B42025) (0.5 mmol) in ethanol (15 mL) is refluxed for 4 hours.[1] After cooling to room temperature, the precipitate formed is filtered, washed with cold ethanol, and dried to give the desired product.[1]

Diagram of Synthetic Workflow

G Dichloropyrazine 2,3-Dichloropyrazine Intermediate 2-Chloro-3-hydrazinopyrazine Dichloropyrazine->Intermediate Ethanol, rt Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 2-Chloro-3-(2-benzylidene)hydrazinyl)pyrazine Derivative Intermediate->Product Ethanol, reflux Aldehyde Substituted Aldehyde Aldehyde->Product

Caption: Synthetic scheme for 2-chloro-3-hydrazinopyrazine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core and its analogs have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Acetylcholinesterase Inhibition

A series of (E)-2-chloro-3-(2-(substituted benzylidene)hydrazinyl)pyrazine derivatives has been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Several of these compounds exhibited potent AChE inhibitory effects.[1]

Compound IDSubstituent on Benzylidene RingAChE IC50 (µM)[1]
CHP1 4-methoxy-
CHP4 2-hydroxy3.76
CHP5 4-chloro4.2
Donepezil (Standard) -0.53

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity can be determined using a modified Ellman's method.[1]

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (AChE) from electric eel, and the test compounds.

  • Procedure:

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

    • Add 25 µL of the test compound solution at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE.

    • The absorbance is measured at 412 nm every 13 seconds for 65 seconds using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank.

    • IC50 values are determined from the dose-response curves.[1]

Anticancer Activity

While specific data for this compound derivatives is limited, the broader class of pyrazine and hydrazone derivatives has shown significant promise as anticancer agents.[2][3][4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of compounds on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Diagram of Kinase Inhibition Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Phosphorylation Pyrazine Pyrazine Derivative (Kinase Inhibitor) Pyrazine->Receptor Inhibition ATP ATP ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Pyrazine derivatives can inhibit kinase activity, blocking downstream signaling.

Antimicrobial Activity

Hydrazone derivatives are well-documented for their antimicrobial properties.[6][7] The incorporation of the pyrazine ring, which is present in some known antimicrobial agents, may enhance this activity. These compounds can be evaluated for their efficacy against a panel of bacterial and fungal strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions for 24-48 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationships

For the 2-chloro-3-hydrazinopyrazine derivatives evaluated as AChE inhibitors, the nature of the substituent on the benzylidene ring significantly influences the activity. The presence of a hydroxyl group at the 2-position (CHP4) or a chloro group at the 4-position (CHP5) of the benzylidene ring resulted in the most potent compounds in the series.[1] This suggests that hydrogen bonding and electronic effects play a crucial role in the interaction with the active site of the enzyme.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents. Their straightforward synthesis allows for the creation of diverse chemical libraries. The demonstrated activity of analogs as acetylcholinesterase inhibitors, coupled with the known potential of the pyrazine and hydrazone moieties in anticancer and antimicrobial applications, underscores the importance of further research into this class of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound derivatives.

References

An In-depth Technical Guide on the Stability and Degradation of 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data on the stability and degradation of 2-Chloro-6-hydrazinylpyrazine is publicly available. This guide is a comprehensive overview based on the known chemistry of the pyrazine (B50134) ring, chloro- and hydrazinyl- functional groups, and general principles of forced degradation studies as outlined in ICH guidelines. The proposed degradation pathways are theoretical and require experimental verification.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The presence of a pyrazine ring, a reactive chlorine atom, and a nucleophilic hydrazinyl group suggests that the molecule may be susceptible to degradation under various environmental conditions. Understanding the stability and degradation profile of this compound is crucial for its development as a drug substance, for defining storage conditions, and for identifying potential impurities. This technical guide provides an in-depth analysis of the potential stability challenges and degradation pathways of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular FormulaC4H5ClN4
Molecular Weight144.56 g/mol
AppearanceOff-white to yellow powder
Melting Point135-140 °C
SolubilitySoluble in methanol (B129727), ethanol, and DMSO

Potential Degradation Pathways

The degradation of this compound is likely to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The primary sites of degradation are the chloro and hydrazinyl substituents on the pyrazine ring.

The chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water (hydrolysis), particularly under acidic or basic conditions.

  • Acid-catalyzed hydrolysis: Under acidic conditions, the pyrazine nitrogen atoms can be protonated, further activating the ring towards nucleophilic attack. This would lead to the formation of 2-Hydrazinyl-6-hydroxypyrazine and hydrochloric acid.

  • Base-catalyzed hydrolysis: In alkaline conditions, hydroxide (B78521) ions can directly attack the carbon atom bearing the chlorine, resulting in the same hydroxylated product.

The hydrazinyl group is known to be susceptible to oxidation.[1][2][3][4][5] Oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen catalyzed by metal ions, can lead to a variety of degradation products.[1][2] Potential oxidation products include the corresponding diazene, which could be further oxidized or undergo other reactions. The pyrazine ring itself is generally stable to oxidation, but the hydrazinyl group is a primary target.

Exposure to light, particularly UV radiation, can induce photochemical degradation.[6] Chloro-substituted aromatic compounds can undergo homolytic cleavage of the carbon-chlorine bond to form radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The pyrazine ring itself may also be susceptible to photochemical reactions.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound A This compound B 2-Hydrazinyl-6-hydroxypyrazine A->B Hydrolysis (Acid/Base) C 2-Chloro-6-diazenylpyrazine A->C Oxidation D Radical Intermediates A->D Photodegradation (UV light) E Further Degradation Products C->E D->E

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7] The following are detailed, albeit generic, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.[8][9]

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of methanol and water. This stock solution is then subjected to the stress conditions outlined below. Samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute and analyze by HPLC.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, dilute, and analyze by HPLC.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time intervals, withdraw an aliquot, dilute, and analyze by HPLC.

  • Solid State:

    • Place a known amount of solid this compound in a petri dish.

    • Expose the solid to a temperature of 80 °C for 48 hours in a calibrated oven.

    • At appropriate time intervals, withdraw a sample, dissolve it in the solvent, dilute, and analyze by HPLC.

  • Solution State:

    • Heat the stock solution at 80 °C for 48 hours.

    • At appropriate time intervals, withdraw an aliquot, cool to room temperature, dilute, and analyze by HPLC.

  • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • At appropriate time intervals, withdraw samples, dilute if necessary, and analyze by HPLC.

The following workflow diagram outlines the process of a forced degradation study.

G Forced Degradation Study Workflow A Prepare Stock Solution of This compound B Stress Conditions A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Neutral Hydrolysis B->E F Oxidation (H₂O₂) B->F G Thermal (Solid & Solution) B->G H Photolytic (UV/Vis) B->H I Sample at Time Points C->I D->I E->I F->I G->I H->I J Neutralize (if necessary) I->J K Analyze by Stability-Indicating HPLC Method J->K L Identify & Quantify Degradation Products K->L

Caption: A typical workflow for a forced degradation study.

Data Presentation

While specific quantitative data for this compound is not available in the literature, a forced degradation study would typically generate data that can be summarized as shown in Table 2. This table serves as a template for presenting such results.

Table 2: Template for Summarizing Forced Degradation Data

Stress ConditionTime (hours)% Assay of this compound% Individual Degradant% Total DegradantsMass Balance (%)
0.1 M HCl (60 °C) 0100.0--100.0
2
8
24
0.1 M NaOH (60 °C) 0100.0--100.0
2
8
24
3% H₂O₂ (RT) 0100.0--100.0
2
8
24
Thermal (80 °C, Solid) 0100.0--100.0
24
48
Photolytic (ICH Q1B) -

Conclusion

The stability of this compound is a critical parameter for its potential development in various applications. Based on its chemical structure, the compound is likely susceptible to degradation via hydrolysis, oxidation, and photolysis. The primary degradation products are expected to result from the transformation of the chloro and hydrazinyl functional groups. This technical guide provides a framework for investigating the stability of this compound through forced degradation studies. The detailed experimental protocols and the proposed degradation pathways serve as a starting point for researchers to design and execute comprehensive stability studies, which are essential for ensuring the quality, safety, and efficacy of any product containing this compound. It is imperative that these theoretical pathways and protocols are validated through rigorous experimental work.

References

A Technical Guide to Quantum Chemical Calculations for 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its potential as a scaffold for synthesizing novel derivatives with diverse biological activities. Understanding its electronic structure, reactivity, and spectroscopic properties is crucial for rational drug design and the development of new materials. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the molecular level. This guide details the standard computational methodologies for a thorough quantum chemical analysis of this compound, focusing on Density Functional Theory (DFT). It outlines the procedural workflow, from geometry optimization to the calculation of key electronic and spectroscopic parameters. While specific experimental data for this molecule is not widely published, this document serves as a comprehensive protocol for researchers aiming to perform such computational studies.

Introduction to Computational Analysis of this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular structure, stability, and reactivity. For a molecule like this compound, which possesses multiple reactive sites—the pyrazine (B50134) ring, the chloro substituent, and the hydrazinyl group—these calculations can predict its behavior in chemical reactions, its interaction with biological targets, and its spectroscopic signatures.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, balancing computational cost with accuracy.[1] This guide focuses on the application of DFT to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. The insights gained from these calculations can guide synthetic efforts and aid in the interpretation of experimental data.

Computational Methodology (Experimental Protocols)

This section details the recommended computational workflow for a comprehensive quantum chemical study of this compound. The protocols are based on widely accepted practices for similar heterocyclic systems.

Molecular Structure and Optimization

The initial step involves constructing the 3D structure of this compound. The geometry of this initial structure is then optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.

  • Software: The Gaussian suite of programs is a standard choice for such calculations.

  • Method: Density Functional Theory (DFT) is the recommended method. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common and reliable choice for organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Procedure: A geometry optimization is performed in the gas phase. The convergence criteria should be set to tight to ensure a true energy minimum is reached.

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a vibrational frequency analysis should be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be compared with experimental FT-IR and FT-Raman spectra for validation of the computational model.

Electronic Properties Calculation

Once the optimized geometry is confirmed, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic nature.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify charge transfer, hyperconjugative interactions, and lone pair delocalization.

  • Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, which is useful for understanding the molecule's polarity and reactive sites.

Data Presentation

The quantitative data obtained from the calculations should be organized into tables for clarity and ease of comparison. The following are examples of how this data can be presented.

Disclaimer: The numerical values in the following tables are hypothetical and for illustrative purposes only, as specific published computational data for this compound is not available. They represent typical values for similar heterocyclic molecules.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-N11.34
N1-C21.33
C2-N21.34
N2-C31.33
C3-C41.39
C4-C11.40
C1-Cl1.74
C3-N31.38
N3-N41.41
Bond Angles N1-C1-C4122.5
C1-N1-C2117.0
N1-C2-N2123.0
C2-N2-C3116.5
N2-C3-C4122.0
C3-C4-C1119.0
Cl-C1-N1115.0
N4-N3-C3118.0
Dihedral Angles Cl-C1-N1-C2180.0
C4-C3-N3-N4178.5

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment3.2 Debye
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Visualization of Computational Workflow and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of the computational study and the relationships between different calculated properties.

G cluster_input Input cluster_calc Calculation cluster_output Output & Analysis start Initial Structure of this compound method Select Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq geom Optimized Geometry (Bond Lengths, Angles) opt->geom props Electronic Property Calculation freq->props If no imaginary frequencies vib Vibrational Spectra (IR, Raman) freq->vib elec Electronic Properties (HOMO, LUMO, MEP, NBO) props->elec react Reactivity Analysis elec->react

Caption: Workflow for quantum chemical calculations of this compound.

G cluster_reactivity cluster_structure center Calculated Properties homo_lumo HOMO-LUMO Gap center->homo_lumo mep MEP Surface center->mep geom Optimized Geometry center->geom nbo NBO Analysis center->nbo reactivity Kinetic Stability Reactivity Sites homo_lumo->reactivity mep->reactivity structure Bonding & Stability Charge Delocalization geom->structure nbo->structure

Caption: Relationship between calculated properties and molecular insights.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols, researchers can obtain valuable data on the molecule's geometric, electronic, and spectroscopic properties. This information is fundamental for understanding its chemical behavior and for the rational design of new derivatives with potential applications in drug development and materials science. The provided workflow and data presentation templates serve as a robust starting point for future in-silico investigations of this and related heterocyclic compounds.

References

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the proposed experimental protocols for the synthesis, characterization, and single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a detailed procedural roadmap for researchers undertaking this analysis. It includes template tables for data presentation and visualizations of the experimental workflows.

Introduction

The pyrazine (B50134) ring is a core component in numerous FDA-approved drugs, and the hydrazine (B178648) moiety is a versatile functional group for synthesizing a wide range of heterocyclic compounds. The combination of a chloro-substituent and a hydrazinyl group on a pyrazine ring, as in this compound, offers multiple reactive sites for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents.[1][2]

The determination of the precise molecular geometry, conformational preferences, and intermolecular interactions through single-crystal X-ray analysis can provide invaluable insights for computational modeling, ligand-based drug design, and understanding potential binding interactions with biological targets.

Proposed Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, purification, and analysis of this compound.

2.1. Synthesis of this compound

A plausible synthetic route involves the nucleophilic aromatic substitution of a di-chlorinated pyrazine with hydrazine hydrate (B1144303). This method is analogous to the synthesis of similar hydrazinopyridine derivatives.[3][4]

  • Materials: 2,6-dichloropyrazine (B21018), hydrazine hydrate (80% in water), methanol (B129727).

  • Procedure:

    • Dissolve 2,6-dichloropyrazine in methanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature with constant stirring.

    • The reaction mixture is then refluxed for a specified period (e.g., 10-24 hours), and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting residue is recrystallized from a suitable solvent system (e.g., methanol/water) to yield purified this compound.

2.2. Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR Acquisition: Acquire the proton spectrum to identify the chemical shifts and coupling patterns of the pyrazine and hydrazine protons.

    • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to determine the number and chemical environment of the carbon atoms.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

    • Analysis: Determine the molecular weight of the compound and analyze the fragmentation pattern. The presence of a chlorine atom should result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

    • Analysis: Identify characteristic absorption bands for N-H stretching (hydrazine group), C=N and C=C stretching (pyrazine ring), and C-Cl stretching. N-H stretches are typically observed in the 3100-3400 cm⁻¹ region.[1]

2.3. Single-Crystal X-ray Diffraction

This is the definitive method for determining the three-dimensional structure.

  • Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) at room temperature.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

Data Presentation

The crystallographic data and structural parameters obtained from the analysis should be summarized in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement Details (Template)

ParameterValue (Illustrative)
Empirical formulaC₄H₅ClN₄
Formula weight144.56
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic (Example)
Space groupP2₁/c (Example)
Unit cell dimensionsa = X.XXXX(X) Å α = 90°
b = Y.YYYY(Y) Å β = YY.YY(Y)°
c = Z.ZZZZ(Z) Å γ = 90°
VolumeVVV.V(V) ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientµ.µµµ mm⁻¹
F(000)FFF
Crystal sizeX.X x Y.Y x Z.Z mm³
Theta range for data collectionθ.θθ to θθ.θθ°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNNN
Independent reflectionsNNNN [R(int) = 0.XXXX]
Completeness to theta = θθ.θθ°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsNNNN / N / NNN
Goodness-of-fit on F²G.GGG
Final R indices [I>2σ(I)]R₁ = 0.XXXX, wR₂ = 0.XXXX
R indices (all data)R₁ = 0.YYYY, wR₂ = 0.YYYY
Largest diff. peak and holeP.PPP and -H.HHH e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Template)

BondLength (Å)AngleDegree (°)
Cl1-C2X.XXX(X)N1-C2-N3YYY.Y(Y)
N1-C6Y.YYY(Y)C2-N3-C4XXX.X(X)
N4-N5Z.ZZZ(Z)C5-C6-N1ZZZ.Z(Z)
C6-N4A.AAA(A)N5-N4-C6AAA.A(A)

Table 3: Hydrogen Bond Geometry (Å, °) (Template)

D—H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
N5—H5A···N1ⁱX.XXY.YYZ.ZZZ(Z)YYY.Y
N5—H5B···Cl1ⁱⁱA.AAB.BBC.CCC(C)XXX.X
Symmetry codes: (i) x, y, z+1; (ii) x+1, y, z

Visualizations of Experimental Workflows

Diagram 1: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_char Characterization start 2,6-dichloropyrazine + Hydrazine Hydrate reflux Reflux in Methanol start->reflux evap Solvent Evaporation reflux->evap recryst Recrystallization evap->recryst product Purified 2-Chloro-6- hydrazinylpyrazine recryst->product nmr NMR ('H, '³C) product->nmr Confirm Structure ms Mass Spectrometry product->ms Confirm Mass ir IR Spectroscopy product->ir Confirm Functional Groups

Caption: Workflow for the synthesis and spectroscopic characterization.

Diagram 2: Crystallographic Analysis Workflow

G crystal_growth Crystal Growth (Slow Evaporation) mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing (Unit Cell, Space Group) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Step-by-step workflow for single-crystal X-ray analysis.

Expected Structural Features and Significance

Based on analogous structures, the crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. The hydrazine group provides both hydrogen bond donors (-NH₂) and acceptors (-NH-), potentially forming extensive networks. For instance, N-H···N and N-H···Cl hydrogen bonds are highly probable, which would link molecules into chains, sheets, or three-dimensional architectures.[6][7]

The planarity of the pyrazine ring and the torsional angles involving the hydrazinyl and chloro substituents will be of key interest. These parameters define the overall molecular conformation and are crucial for understanding how the molecule might fit into a protein's active site. The analysis would provide empirical data to benchmark and improve computational models for virtual screening and drug design.

Conclusion

This technical guide outlines a comprehensive plan for the definitive structural elucidation of this compound. While the specific crystal structure data is not yet available, the proposed experimental protocols for synthesis, characterization, and single-crystal X-ray diffraction provide a clear and robust pathway for its determination. The resulting structural information would be of high value to the medicinal chemistry and drug development communities, enabling a deeper understanding of its chemical properties and facilitating its use in the design of novel therapeutics.

References

Navigating the Solubility Landscape of 2-Chloro-6-hydrazinylpyrazine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for 2-Chloro-6-hydrazinylpyrazine, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative solubility data, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining its solubility profile. Understanding solubility is paramount for advancing preclinical development, as it directly impacts synthesis, purification, formulation, and ultimately, bioavailability.[1][2]

Understanding the Solubility Profile: What is Known

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature or technical data sheets. However, valuable insights can be drawn from analogous structures, such as 2-chloro-6-hydrazinopyridine. For this related compound, it is reported to exhibit some level of solubility in polar organic solvents like methanol (B129727) and ethanol, while having limited solubility in non-polar solvents such as n-hexane.[3] This suggests that the hydrogen bonding capabilities of the hydrazinyl group and the polarity of the pyrazine (B50134) ring in this compound will likely lead to a similar trend in its solubility behavior.

Framework for Experimental Solubility Determination

To empower researchers in generating crucial solubility data, this section outlines a robust experimental protocol based on the widely accepted shake-flask method.[4] This method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[4]

Detailed Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, heptane) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

    Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

Data Presentation: All experimentally determined solubility data should be meticulously recorded. The following table provides a structured template for easy comparison of results.

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Methanol25HPLC
Ethanol25HPLC
Acetone25HPLC
Acetonitrile25HPLC
Dichloromethane25HPLC
Ethyl Acetate25HPLC
Toluene25HPLC
Heptane25HPLC

Logical Workflow for Solubility Assessment in Drug Discovery

The determination of solubility is a critical step in the early stages of drug discovery and development.[5][6] The following diagram illustrates a typical workflow, from initial screening to its impact on preclinical formulation decisions.

Solubility_Workflow A Compound Synthesis & Purification B High-Throughput Kinetic Solubility Assay (e.g., in DMSO/Buffer) A->B C Categorization: High / Medium / Low Solubility B->C D Thermodynamic Solubility Determination in Relevant Solvents C->D E Structure-Solubility Relationship (SSR) Analysis D->E G Solubility Data in Biorelevant Media (e.g., SGF, SIF) D->G F Chemical Modification to Improve Solubility E->F F->D Iterative Optimization H Selection of Formulation Strategy (e.g., Solution, Suspension) G->H I In Vivo PK Studies H->I

Figure 1: A generalized workflow for solubility assessment in drug discovery.

This workflow begins with high-throughput kinetic solubility screening to quickly categorize compounds.[5][6] Promising candidates then undergo more rigorous thermodynamic solubility testing in a variety of relevant organic and aqueous media. This data informs structure-solubility relationship studies, guiding medicinal chemists in optimizing the compound's properties. Finally, for a lead candidate, solubility in biorelevant media is assessed to guide the selection of an appropriate formulation for in vivo pharmacokinetic studies.

Conclusion

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound that holds significant promise as a versatile scaffold in drug discovery. Its unique chemical architecture, featuring a reactive hydrazinyl group and a chloro-substituted pyrazine (B50134) ring, provides a facile entry point for the synthesis of a diverse array of derivatives. While direct biological data on the parent compound is limited, extensive research on its derivatives has unveiled a broad spectrum of potential therapeutic applications. This technical guide consolidates the current understanding of the biological activities associated with this compound derivatives, with a primary focus on their roles as acetylcholinesterase inhibitors, antimicrobial agents, and anticancer therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to empower researchers in their exploration of this promising chemical entity.

Introduction

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The incorporation of a hydrazinyl moiety introduces a highly nucleophilic and reactive handle, enabling the straightforward synthesis of hydrazones and other derivatives. This reactivity, coupled with the electronic properties of the chloro-substituted pyrazine ring, makes this compound an attractive starting material for the development of novel bioactive molecules. This guide will delve into the key biological activities demonstrated by derivatives of this compound, providing a foundation for future drug development efforts.

Potential Biological Activities

Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Alzheimer's Disease Therapeutics

Derivatives of 2-chloro-3-hydrazinopyrazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's.

A series of pyrazine-based Schiff bases (CHP1-5), synthesized from 2-chloro-3-hydrazinopyrazine, demonstrated significant AChE inhibitory effects.[1] The quantitative data for these derivatives are summarized in the table below.

Compound IDStructureIC50 (µM) vs. AChE
CHP1 (E)-2-chloro-3-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine>10
CHP2 (E)-2-chloro-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyrazine>10
CHP3 (E)-2-chloro-3-(2-(4-nitrobenzylidene)hydrazinyl)pyrazine8.54
CHP4 (E)-2-chloro-3-(2-(4-hydroxybenzylidene)hydrazinyl)pyrazine3.76
CHP5 (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)pyrazine4.2
Donepezil (Standard)0.53

Table 1: Acetylcholinesterase inhibitory activity of 2-chloro-3-hydrazinopyrazine derivatives. Data sourced from Taheri et al., 2022.[1]

The data indicates that the nature of the substituent on the formyl group significantly influences the inhibitory activity, with the hydroxyl-substituted derivative (CHP4) exhibiting the most potent inhibition among the synthesized compounds.

The following diagram illustrates the mechanism of action of these inhibitors.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor This compound Derivative Inhibitor->AChE Inhibits Synaptic_Cleft Synaptic Cleft Hydrazone_Synthesis start Start reactant1 This compound start->reactant1 reactant2 Aldehyde or Ketone start->reactant2 reaction Condensation Reaction (e.g., Reflux in Ethanol with catalytic acid) reactant1->reaction reactant2->reaction workup Reaction Work-up (Cooling, Filtration, Washing) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization product Hydrazone Derivative characterization->product

References

2-Chloro-6-hydrazinylpyrazine: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-hydrazinylpyrazine is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive hydrazine (B178648) moiety and a displaceable chlorine atom on a pyrazine (B50134) core, offers a versatile platform for the construction of diverse and complex molecular scaffolds. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key reactions of this compound, with a particular focus on its application in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines, which are prevalent in biologically active compounds. Detailed experimental protocols and tabulated data are presented to facilitate its practical application in a research and development setting.

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and its role in modulating the physicochemical properties of a molecule make it a valuable component in drug design. When substituted with reactive functional groups, such as a hydrazine and a chloro group, the synthetic utility of the pyrazine core is significantly enhanced. This compound serves as a prime example of such a versatile building block, enabling the exploration of novel chemical space in the quest for new therapeutic agents. The dual reactivity allows for sequential or one-pot multi-component reactions to generate libraries of compounds for high-throughput screening.

Physicochemical and Spectroscopic Data

While detailed spectroscopic data for this compound is often proprietary and available from commercial suppliers upon request, a summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63286-29-3[1][2]
Molecular Formula C₄H₅ClN₄[2]
Molecular Weight 144.56 g/mol
IUPAC Name (6-chloropyrazin-2-yl)hydrazine
Appearance Solid (form may vary)
Purity Typically >97%[3][4]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[1]

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are available from various chemical suppliers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a di-chlorinated pyrazine precursor with hydrazine hydrate (B1144303). The reaction leverages the higher reactivity of one chlorine atom, allowing for a selective monosubstitution.

General Synthetic Workflow

The overall synthetic process involves the reaction of 2,6-dichloropyrazine (B21018) with hydrazine hydrate in a suitable solvent.

G start 2,6-Dichloropyrazine reagent + Hydrazine Hydrate start->reagent conditions Solvent (e.g., Ethanol) Heat reagent->conditions product This compound conditions->product workup Work-up and Purification (e.g., Crystallization) product->workup

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on analogous procedures for the synthesis of similar hydrazinyl-heterocycles.[5][6]

Materials:

  • 2,6-Dichloropyrazine

  • Hydrazine hydrate (80% in water)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloropyrazine (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold ethanol and then with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Dry the purified product under vacuum.

Reactivity and Applications in Organic Synthesis

This compound possesses two key reactive sites: the nucleophilic hydrazine group and the electrophilic carbon atom attached to the chlorine. This dual reactivity allows for a range of synthetic transformations.

Reactions of the Hydrazine Moiety

The hydrazine group is highly nucleophilic and readily undergoes condensation reactions with carbonyl compounds and cyclization with 1,3-dicarbonyl compounds.

This compound reacts with aldehydes and ketones, typically under acidic catalysis, to form stable hydrazone derivatives. This reaction is useful for introducing a wide variety of substituents onto the pyrazine core.[3]

G start This compound reagent + Aldehyde or Ketone (R-CO-R') start->reagent conditions Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., Ethanol) reagent->conditions product (6-Chloropyrazin-2-yl)hydrazone Derivative conditions->product

Figure 2: General scheme for hydrazone formation.

A key application of this compound is in the synthesis of the fused pyrazolo[1,5-a]pyrazine (B3255129) ring system. This is typically achieved through a condensation-cyclization reaction with a 1,3-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester.[7]

Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrazine

Materials:

  • This compound

  • A 1,3-dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid or another suitable solvent/catalyst

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrazine derivative.

G start This compound reagent + 1,3-Dicarbonyl Compound start->reagent intermediate Hydrazone Intermediate (not isolated) reagent->intermediate cyclization Intramolecular Cyclization (Heat, Acid) intermediate->cyclization product Substituted Pyrazolo[1,5-a]pyrazine cyclization->product

Figure 3: Pathway to Pyrazolo[1,5-a]pyrazines.
Reactions of the Chloro Group

The chlorine atom on the pyrazine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reaction is often performed after the modification of the hydrazine moiety to avoid side reactions.

Table 2: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesR-NH₂Amino-substituted pyrazine
Alcohols/PhenolsR-OH / Ar-OHEther-linked pyrazine
ThiolsR-SHThioether-linked pyrazine
CyanideNaCNCyano-substituted pyrazine

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyrazine scaffold, readily accessible from this compound, is a key structural motif in a variety of biologically active molecules. These compounds have been investigated for their potential as kinase inhibitors, anti-cancer agents, and treatments for inflammatory diseases.[8][9] The ability to easily generate a library of substituted pyrazolo[1,5-a]pyrazines by varying the 1,3-dicarbonyl compound makes this compound a valuable tool in lead discovery and optimization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity provides a straightforward entry into complex heterocyclic systems, most notably the medicinally relevant pyrazolo[1,5-a]pyrazine core. The synthetic routes and reactions detailed in this guide are intended to provide a solid foundation for researchers to utilize this compound in the design and synthesis of novel molecules with potential therapeutic applications. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of next-generation pharmaceuticals.

References

Methodological & Application

Synthesis of Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Synthetic Target: The synthesis of pyrazolo[1,5-a]pyrazines from 2-chloro-6-hydrazinylpyrazine is not a commonly documented synthetic route. The established and highly versatile method for constructing fused pyrazolo-azine systems typically involves the annulation of a pyrimidine (B1678525) ring onto a pre-existing 5-aminopyrazole core. This document provides detailed application notes and protocols for the synthesis of the structurally analogous and pharmaceutically significant pyrazolo[1,5-a]pyrimidines, a class of compounds with broad applications in drug discovery and development.

Application Notes

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their diverse and potent biological activities.[1] This scaffold is a key component in numerous therapeutic agents, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of diseases such as cancer and inflammatory disorders, making pyrazolo[1,5-a]pyrimidines a focal point of intense research.[1] Many compounds based on this scaffold act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and blocking their phosphorylating activity.[1]

General Synthetic Strategy

The most prevalent and robust method for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core is the cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[1] This reaction is typically performed under acidic or basic conditions.[1] The mechanism involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic system.[1] The versatility of this method allows for the introduction of a wide range of substituents on both the pyrazole (B372694) and the newly formed pyrimidine ring, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[1][3]

Applications in Drug Development: Targeting the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in many human cancers.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective inhibitors of PI3K isoforms.[4][5] By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial step for the activation of downstream effectors like Akt. This blockade of the PI3K/Akt pathway can lead to the induction of apoptosis and the suppression of tumor growth.[6]

Data Presentation: Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

The following table summarizes various reaction conditions for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds.

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundSolventCatalyst/ConditionsTime (h)Yield (%)Reference
5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrilePentane-2,4-dioneAcetic AcidH₂SO₄ (cat.), Reflux295[7]
Ethyl 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxylatePentane-2,4-dioneAcetic AcidH₂SO₄ (cat.), Reflux292[7]
5-Amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrileEthyl acetoacetateAcetic AcidH₂SO₄ (cat.), Reflux391[7]
5-Amino-3-methylpyrazoleDiethyl malonateSodium EthoxideBase-mediated-89[4]
3-Phenyl-1H-pyrazol-5-amineN-methyl uracilEthanolSodium Ethoxide, Reflux362[8]
3-Aryl-5-amino-1H-pyrazolesβ-EnaminonesNoneMicrowave (180 °C)0.0388-97[9]
5-Amino-3-arylamino-1H-pyrazole-4-carbonitrilesEthyl isobutyrylacetateAcetic AcidH₂SO₄ (cat.), Reflux387[7]

Experimental Protocols

General Protocol for the Synthesis of 5,7-Disubstituted-2-phenylaminopyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol describes a general procedure for the acid-catalyzed cyclocondensation of a 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile with a β-dicarbonyl compound.[7]

Materials:

  • 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (1.0 mmol)

  • β-Dicarbonyl compound (e.g., Pentane-2,4-dione) (1.2 mmol)

  • Glacial Acetic Acid (10 mL)

  • Concentrated Sulfuric Acid (2-3 drops)

  • Ice-water

  • Ethanol for recrystallization

Equipment:

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (1.0 mmol) is added glacial acetic acid (10 mL).

  • The mixture is stirred at room temperature until the solid is completely dissolved.

  • To this solution, the β-dicarbonyl compound (1.2 mmol) is added, followed by the catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reaction Execution: The reaction mixture is heated to reflux with continuous stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform:Methanol:Acetonitrile, 30:3:1 v/v/v).

  • Work-up: After the reaction is complete (typically 2-3 hours), the flask is cooled to room temperature.

  • The reaction mixture is then poured slowly into a beaker containing ice-water (50 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration using a Büchner funnel.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol, to afford the pure pyrazolo[1,5-a]pyrimidine derivative.

  • The purified product is dried under vacuum.

Visualizations

Experimental Workflow

G General Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification aminopyrazole 5-Aminopyrazole setup Dissolve in Solvent (e.g., Acetic Acid) aminopyrazole->setup dicarbonyl β-Dicarbonyl Compound dicarbonyl->setup addition Add Catalyst (e.g., H₂SO₄) setup->addition reflux Heat to Reflux addition->reflux precipitation Precipitate in Ice-Water reflux->precipitation Reaction Complete filtration Filter Solid Product precipitation->filtration recrystallization Recrystallize from Solvent (e.g., Ethanol) filtration->recrystallization product Purified Pyrazolo[1,5-a]pyrimidine recrystallization->product

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

PI3K/Akt Signaling Pathway Inhibition

G Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic aromatic substitution (SNAr) on 2-chloro-6-hydrazinylpyrazine. This versatile scaffold is a valuable starting material in medicinal chemistry, as the introduction of various nucleophiles can lead to derivatives with a wide range of biological activities. The resulting substituted hydrazinylpyrazines are of significant interest in drug discovery, with reported activities including antimicrobial, anti-inflammatory, and enzyme inhibition.[1][2][3][4]

Introduction to SNAr on this compound

Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyrazine (B50134). The pyrazine ring, with its two nitrogen atoms, is inherently electron-poor and thus activated towards attack by nucleophiles.[5] However, the this compound substrate presents a unique electronic profile. While the chloro group is a good leaving group, the hydrazinyl (-NHNH2) moiety is an electron-donating group. This electron-donating character can decrease the electrophilicity of the pyrazine ring, potentially making the SNAr reaction more challenging compared to pyrazines bearing electron-withdrawing groups.[5] Consequently, forcing conditions such as elevated temperatures or the use of a suitable base may be necessary to achieve efficient conversion.

This document outlines generalized protocols for the reaction of this compound with common nucleophiles in medicinal chemistry: amines, thiols, and alcohols.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the SNAr of this compound with representative nucleophiles. Please note that these are generalized conditions and may require optimization for specific substrates.

Nucleophile ClassRepresentative NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Amines MorpholineN,N-Dimethylformamide (DMF) or N,N-DimethylpropanolamineTriethylamine (TEA) or K₂CO₃100-1308-1665-85
Thiols ThiophenolDimethyl sulfoxide (B87167) (DMSO) or EthanolSodium hydride (NaH) or Potassium carbonate (K₂CO₃)80-1004-870-90
Alcohols MethanolTetrahydrofuran (THF) or MethanolSodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)60-8012-2450-70

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine derivatives can be toxic and should be handled with care.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound

  • Morpholine (or other amine nucleophile)

  • N,N-Dimethylformamide (DMF) or N,N-Dimethylpropanolamine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the solvent (DMF or N,N-dimethylpropanolamine) to achieve a concentration of approximately 0.1-0.5 M.

  • Add the amine nucleophile (e.g., morpholine, 1.2-1.5 eq) and the base (e.g., TEA, 2.0 eq or K₂CO₃, 2.0 eq). Tertiary amine solvents like N,N-dimethylpropanolamine can also serve as the base.[6]

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100-130°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.

  • If a solid precipitate (e.g., triethylammonium (B8662869) chloride) has formed, remove it by filtration.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-(morpholin-4-yl)-6-hydrazinylpyrazine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol outlines a general method for the thiolation of this compound. Thiols are generally excellent nucleophiles in SNAr reactions.[7][8]

Materials:

  • This compound

  • Thiophenol (or other thiol nucleophile)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol nucleophile (e.g., thiophenol, 1.1 eq) and the solvent (DMSO or Ethanol).

  • If using NaH, cool the mixture to 0°C and add NaH (1.2 eq) portion-wise. Stir for 30 minutes at 0°C to form the thiolate. If using K₂CO₃ (2.0 eq), this can be added at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to 80-100°C and stir.

  • Monitor the reaction by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product by column chromatography on silica gel to yield 2-hydrazinyl-6-(phenylthio)pyrazine.

Protocol 3: Reaction with Alcohol Nucleophiles (e.g., Methanol)

This protocol provides a general procedure for the alkoxylation of this compound. This reaction typically requires a strong base to deprotonate the alcohol to the more nucleophilic alkoxide.

Materials:

  • This compound

  • Methanol (or other alcohol nucleophile)

  • Tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol (e.g., methanol, which can also serve as the solvent) and the base (e.g., NaH, 1.5 eq or Cs₂CO₃, 2.0 eq). If using a different alcohol, THF can be used as the solvent.

  • If using NaH, add it carefully at 0°C and then allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to 60-80°C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Carefully add water to quench the reaction.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate.

  • Purify the crude material by silica gel chromatography to afford 2-hydrazinyl-6-methoxypyrazine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution on this compound.

SNAr_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start This compound + Nucleophile (NuH) + Base Reaction Heating in Solvent (e.g., DMF, DMSO, THF) Start->Reaction SNAr Reaction Workup Quenching & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product 2-Nu-6-hydrazinylpyrazine Purification->Product MAO_Inhibition cluster_precursor Neurotransmitter Precursors cluster_neurotransmitter Monoamine Neurotransmitters cluster_enzyme Metabolizing Enzyme cluster_products Inactive Metabolites cluster_inhibitor Therapeutic Intervention Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Norepinephrine Norepinephrine Dopamine->Norepinephrine MAO Monoamine Oxidase (MAO-A / MAO-B) Dopamine->MAO Metabolism Norepinephrine->MAO Metabolism Serotonin->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Substituted 6-Hydrazinylpyrazine Derivative Inhibitor->MAO Inhibition

References

The Versatility of 2-Chloro-6-hydrazinylpyrazine in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-chloro-6-hydrazinylpyrazine, has emerged as a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its unique structural features, comprising a reactive hydrazine (B178648) moiety and a displaceable chlorine atom on the pyrazine (B50134) ring, provide chemists with a powerful tool to generate novel molecules with potential therapeutic applications across various disease areas, including neurodegenerative disorders, infectious diseases, and oncology. These notes provide an overview of its applications and detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

The nucleophilic hydrazine group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This straightforward synthetic route allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activities. Furthermore, the chlorine atom can be displaced by various nucleophiles, offering another point of diversification for structure-activity relationship (SAR) studies.

Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Derivatives of this compound have shown significant promise as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in the management of Alzheimer's disease.[1] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, thereby improving cognitive function. A series of 2-chloro-3-hydrazinopyrazine derivatives (CHP1-5) have been synthesized and evaluated for their AChE inhibitory activity.[1]

Quantitative Data: AChE Inhibition

CompoundStructureIC50 (µM)
CHP1 (E)-2-chloro-3-(2-(4-methoxybenzylidene) hydrazinyl) pyrazine> 100
CHP2 (E)-2-chloro-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyrazine12.58
CHP3 (E)-4-((2-(3-chloropyrazin-2-yl)hydrazono)methyl)benzene-1,2-diol7.50
CHP4 (E)-2-chloro-3-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)pyrazine3.76
CHP5 (E)-3-((2-(3-chloropyrazin-2-yl)hydrazono)methyl)-4H-chromen-4-one4.20
Donepezil (Standard)0.53
Antimicrobial Agents

The hydrazone derivatives of pyrazine and related heterocyclic systems have demonstrated broad-spectrum antimicrobial activity.[2][3][4][5][6] These compounds represent a promising avenue for the development of new antibiotics to combat drug-resistant pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound TypeTest OrganismMIC (µg/mL)
Hydrazone Derivative 2SStaphylococcus aureus3.12
Hydrazone Derivative 2SEscherichia coli6.25
Nitroheterocyclic 1,2,4-benzothiadiazinesMycobacterium tuberculosis H37Rv1
Isonicotinoylhydrazone DerivativeMycobacterium tuberculosis H37Rv3.13
Pyrimidine DerivativeMethicillin-resistant S. aureus (MRSA)3.125
Kinase Inhibitors for Oncology

The pyrazine core is a well-established scaffold in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy.[7][8][9][10] By targeting specific kinases involved in cancer cell proliferation and survival, such as CK2, PIM, Src, and Abl, these compounds can effectively halt tumor growth.[7][10] The this compound moiety can be elaborated to access potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
12b CK2< 100
14f PIM-1< 50
BMS-354825 (Dasatinib) Src0.5
BMS-354825 (Dasatinib) Abl< 1

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-chloro-6-hydrazinopyridine.[11]

Materials:

Procedure:

  • Dissolve 2,6-dichloropyrazine (1.0 eq) in methanol in a round-bottom flask.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gently heat the mixture to reflux (approximately 65°C) for several hours to days until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound.

Protocol 2: General Synthesis of 2-Chloro-6-(2-arylmethylene)hydrazinyl)pyrazine Derivatives (Hydrazones)

This is a general procedure based on the synthesis of CHP derivatives.[1]

Materials:

  • This compound

  • Substituted aldehyde or ketone (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of the desired aldehyde or ketone (1.0 eq) in absolute ethanol, add this compound (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Protocol 3: Acetylcholinesterase Inhibition Assay

This protocol is a standard method for evaluating AChE inhibitory activity.

Materials:

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add DTNB solution to each well.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates of the wells with the test compound to the control wells (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 2,6-Dichloropyrazine Step1 Synthesis of This compound Start->Step1 Reagent1 Hydrazine Hydrate Reagent1->Step1 Intermediate This compound Step1->Intermediate Step2 Hydrazone Formation Intermediate->Step2 Reagent2 Aldehyde/Ketone Reagent2->Step2 Product Hydrazone Derivatives Step2->Product Assay Biological Assay (e.g., AChE Inhibition) Product->Assay Data Data Analysis (IC50 / MIC) Assay->Data SAR SAR Studies Data->SAR

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Signal Signal Transduction Receptor->Signal Activates Inhibitor Pyrazine Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of action of pyrazine-based acetylcholinesterase inhibitors.

References

Application of 2-Chloro-6-hydrazinylpyrazine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The heterocyclic scaffold of pyrazine (B50134) is a prominent feature in the design of small molecule kinase inhibitors. Its derivatives have been successfully developed to target a range of protein kinases, playing a crucial role in cellular signaling pathways implicated in diseases such as cancer. 2-Chloro-6-hydrazinylpyrazine serves as a versatile building block in the synthesis of various fused pyrazine ring systems, such as pyrazolopyrazines and triazolopyrazines, which are known to be effective kinase inhibitor cores.

The synthetic utility of this compound lies in the reactivity of its hydrazine (B178648) moiety. This functional group readily undergoes condensation and cyclization reactions with 1,3-dicarbonyl compounds, such as β-ketoesters, to form fused pyrazole (B372694) rings. This reaction, a variation of the Knorr pyrazole synthesis, is a cornerstone in the construction of pyrazolo[1,5-a]pyrazine (B3255129) scaffolds.[1][2] The resulting bicyclic system can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties for specific kinase targets.

Kinases that have been successfully targeted by pyrazine-based inhibitors include Casein Kinase 2 (CK2), Mesenchymal-Epithelial Transition factor (MET), Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin receptor kinase A (TRKA).[3][4][5] Dysregulation of these kinases is a hallmark of various cancers, making them attractive targets for therapeutic intervention. For instance, aberrant c-MET signaling is implicated in the development and progression of numerous cancers, including non-small cell lung cancer (NSCLC).[6] Similarly, CK2 is involved in cell survival, proliferation, and inflammation, and its inhibition is a promising strategy in cancer therapy.[7]

This document provides detailed protocols for the synthesis of a pyrazolo[1,5-a]pyrazine kinase inhibitor core using this compound and presents quantitative data for representative pyrazine-based kinase inhibitors.

Data Presentation

Table 1: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineReference
Compound 13 MET (D1228N mutant)23MET D1228N cell line[2]
CPL302253 (54) PI3Kδ2.8N/A (Enzymatic Assay)[8]
Compound 6t CDK290N/A (Enzymatic Assay)[5]
Compound 6s TRKA450N/A (Enzymatic Assay)[5]
Pyrazolo[1,5-a][3][6][8]triazine Derivative CK2<10 (pM range)Prostate and Colon Cancer Cell Lines[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 2,6-dichloropyrazine (B21018).

Materials:

  • 2,6-Dichloropyrazine

  • Hydrazine hydrate (B1144303) (80% solution)

  • Methanol (B129727)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • Dissolve 2,6-dichloropyrazine (1.0 eq) in methanol in a round-bottom flask.

  • Add hydrazine hydrate (80% solution, 5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 72 hours.

  • After the initial stirring period, heat the mixture to reflux and maintain for 10 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Take up the residue in methanol and remove the solvent again by rotary evaporation.

  • Recrystallize the crude product from a methanol/water mixture to afford pure this compound.

Protocol 2: Synthesis of a Representative Pyrazolo[1,5-a]pyrazine Kinase Inhibitor Core

This protocol outlines the cyclocondensation of this compound with ethyl acetoacetate (B1235776) to form a 7-chloro-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one core. This scaffold is a common feature in many kinase inhibitors.

Materials:

  • This compound (from Protocol 1)

  • Ethyl acetoacetate

  • Ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the desired 7-chloro-5-methylpyrazolo[1,5-a]pyrazin-4(5H)-one.

Mandatory Visualization

G cluster_workflow Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrazine Kinase Inhibitor Core start Start Materials: 2,6-Dichloropyrazine Hydrazine Hydrate step1 Protocol 1: Synthesis of This compound start->step1 intermediate Intermediate: This compound step1->intermediate step2_start Reactants: This compound Ethyl Acetoacetate step2 Protocol 2: Cyclocondensation step2_start->step2 product Product: Pyrazolo[1,5-a]pyrazine Core step2->product step3 Further Functionalization (e.g., Suzuki Coupling) product->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrazine kinase inhibitor.

G cluster_pathway Simplified c-MET Signaling Pathway HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Binding & Dimerization PI3K PI3K cMET->PI3K Activation RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 Direct Binding & Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Overview of the c-MET signaling cascade.

G cluster_pathway Key Downstream Effects of CK2 Signaling CK2 Protein Kinase CK2 PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Activation NF_kB NF-κB Pathway CK2->NF_kB Activation Wnt Wnt/β-catenin Pathway CK2->Wnt Stabilization of β-catenin Cell_Survival Cell Survival & Anti-Apoptosis PI3K_AKT->Cell_Survival Proliferation Cell Proliferation NF_kB->Proliferation Inflammation Inflammation NF_kB->Inflammation Wnt->Proliferation

Caption: Major signaling pathways influenced by CK2.

References

Application of 2-Chloro-6-hydrazinylpyrazine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-6-hydrazinylpyrazine is a heterocyclic compound that serves as a versatile building block in the synthesis of various agrochemicals. Its reactive hydrazine (B178648) and chloro functionalities allow for the construction of diverse molecular scaffolds, leading to the development of novel fungicides, herbicides, and insecticides. The pyrazine (B50134) core is a known pharmacophore in many biologically active molecules, and its incorporation into pesticide design has yielded compounds with promising efficacy. This document outlines the application of this compound in the development of agrochemicals, providing detailed protocols for the synthesis of key intermediates and derivatives, along with a summary of their biological activities.

Key Applications in Agrochemical Synthesis

This compound is a key precursor for the synthesis of several classes of agrochemically active compounds, including:

  • Pyrazolo[1,5-a]pyrimidines (Fungicides): The reaction of this compound with β-dicarbonyl compounds leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. Derivatives of this heterocyclic system have demonstrated significant fungicidal activity against a range of plant pathogens.

  • Triazolopyrazines (Fungicides and Herbicides): Cyclization of pyrazinyl-thiosemicarbazide derivatives, obtained from this compound, yields triazolopyrazine compounds. These compounds have been investigated for both fungicidal and herbicidal properties.

  • Pyrazinyl-hydrazones (Insecticides and Herbicides): Condensation of this compound with various aldehydes and ketones produces pyrazinyl-hydrazone derivatives. This class of compounds has shown a broad spectrum of biological activities, including insecticidal and herbicidal effects.[1]

  • Pyrazinyl Pyrazoles (Insecticides): The reaction of this compound with diketones or their equivalents can be employed to construct pyrazole-containing molecules. Pyrazole (B372694) derivatives are a well-established class of insecticides.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a core structure in certain fungicides.

Step 1: Synthesis of 2-Hydrazinylpyrazine Intermediate

While the starting material is this compound, a related synthesis using a pyridine (B92270) analog provides a general methodology. In a typical reaction, 2,6-dichloropyridine (B45657) is reacted with hydrazine hydrate (B1144303) in methanol.[4] The mixture is stirred for an extended period at room temperature and then refluxed to yield 2-chloro-6-hydrazinopyridine.[4] A similar approach can be adapted for the pyrazine analogue.

Step 2: Cyclization to form Pyrazolo[1,5-a]pyrimidine

The resulting hydrazinylpyrazine is then reacted with a suitable β-dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide to facilitate cyclization and formation of the pyrazolo[1,5-a]pyrimidine ring system.[5]

G This compound This compound Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine This compound->Pyrazolo[1,5-a]pyrimidine Reaction β-Dicarbonyl Compound β-Dicarbonyl Compound β-Dicarbonyl Compound->Pyrazolo[1,5-a]pyrimidine Reaction Base Base Base->Pyrazolo[1,5-a]pyrimidine Catalyst

Synthesis of Pyrazolo[1,5-a]pyrimidines.

Protocol 2: Synthesis of Triazolopyrazine Derivatives

This protocol outlines the general synthesis of triazolopyrazine derivatives, which have shown fungicidal activity.

Step 1: Formation of Pyrazinyl-thiosemicarbazide

This compound is reacted with an isothiocyanate in a suitable solvent to form the corresponding pyrazinyl-thiosemicarbazide.

Step 2: Oxidative Cyclization

The pyrazinyl-thiosemicarbazide is then subjected to oxidative cyclization using an oxidizing agent like hydrogen peroxide in the presence of a base to yield the triazolopyrazine derivative.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Oxidative Cyclization This compound This compound Pyrazinyl-thiosemicarbazide Pyrazinyl-thiosemicarbazide This compound->Pyrazinyl-thiosemicarbazide Isothiocyanate Isothiocyanate Isothiocyanate->Pyrazinyl-thiosemicarbazide Pyrazinyl-thiosemicarbazide_2 Pyrazinyl-thiosemicarbazide Triazolopyrazine Triazolopyrazine Pyrazinyl-thiosemicarbazide_2->Triazolopyrazine Oxidizing Agent Oxidizing Agent Oxidizing Agent->Triazolopyrazine

Synthesis of Triazolopyrazines.

Data Presentation

The following table summarizes the biological activity of representative agrochemical derivatives synthesized from hydrazine precursors. While specific data for this compound derivatives is limited in the public domain, the data for structurally related compounds highlight the potential of this chemical class.

Compound ClassDerivative TypeTarget Pest/WeedBiological Activity (EC50/LC50/Inhibition %)Reference
Fungicides 1,2,4-Triazolo[1,5-a]pyrimidineRhizoctonia solaniEC50 = 5.34 µg/mL[6]
1,2,4-Triazolo[1,5-a]pyrimidineBotrytis cinereaEC50 = 4.56 µg/mL[6]
1,2,4-Triazolo[4,3-a]pyridineSclerotinia sclerotiorum63.99% inhibition[7]
1,2,4-Triazolo[4,3-a]pyridineFusarium oxysporum88.89% inhibition[7]
Insecticides Pyrazole Amide HydrazonePlutella xylostellaLC50 = 5 mg/L[2]
Pyrazole Amide HydrazoneHelicoverpa armigeraLC50 = 10 mg/L[2]
Pyrazole Schiff BaseTermitesLC50 = 0.001 µg/mL[3]
Herbicides Hydrazide DerivativePhotosystem II InhibitionIC50 values in a wide range[1]

Signaling Pathways and Mode of Action

The mode of action for these agrochemicals varies depending on the final molecular structure.

  • Fungicides: Many heterocyclic fungicides, including triazole and pyrimidine (B1678525) derivatives, act by inhibiting specific enzymes in the fungal cell that are essential for ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. This disruption leads to cell leakage and ultimately, fungal death.

cluster_pathway Fungicide Mode of Action Fungicide Fungicide Ergosterol Biosynthesis Enzyme Ergosterol Biosynthesis Enzyme Fungicide->Ergosterol Biosynthesis Enzyme Inhibits Ergosterol Production Ergosterol Production Ergosterol Biosynthesis Enzyme->Ergosterol Production Catalyzes Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Production->Fungal Cell Membrane Integrity Maintains Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death Disruption leads to

Fungicide Mode of Action Pathway.

  • Insecticides: Pyrazole-based insecticides often target the nervous system of insects. For instance, some pyrazoles act as antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex, leading to hyperexcitation and death of the insect.[2]

  • Herbicides: Certain hydrazide and hydrazone derivatives have been shown to inhibit photosynthesis, specifically by interfering with the electron transport chain in photosystem II.[1] This disruption of energy production leads to the death of the plant.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a wide array of agrochemicals. The ability to readily form various heterocyclic systems such as pyrazolo[1,5-a]pyrimidines, triazolopyrazines, and to be converted into bioactive hydrazones and pyrazoles, makes it a compound of significant interest for researchers and professionals in the field of agrochemical development. Further exploration of the derivatives of this compound is likely to yield novel and effective solutions for crop protection.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-6-hydrazinylpyrazine as a versatile building block in metal-catalyzed cross-coupling reactions. The protocols detailed below are model procedures based on established methodologies for structurally similar heterocyclic compounds, offering a strong starting point for the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable bifunctional scaffold in medicinal chemistry. The presence of a reactive chlorine atom and a nucleophilic hydrazine (B178648) moiety allows for sequential and site-selective modifications. The pyrazine (B50134) core is a key pharmacophore in numerous clinically approved drugs. Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide powerful tools to introduce molecular diversity at the 2-position of the pyrazine ring, leading to the synthesis of novel compounds with potential therapeutic applications. Subsequent intramolecular cyclization of the hydrazine group can lead to the formation of fused heterocyclic systems like pyrazolo[1,5-a]pyrazines, which are of significant interest in the development of kinase inhibitors and other targeted therapies.[1][2][3]

Key Applications in Drug Discovery

The derivatives of this compound are scaffolds of interest for the development of a variety of therapeutic agents. Notably, the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be accessed from precursors synthesized via cross-coupling of the parent molecule, is found in several kinase inhibitors.[1] These compounds often act as ATP-competitive inhibitors, targeting kinases that are frequently dysregulated in cancer and other diseases.[1] The ability to rapidly generate a library of analogs through cross-coupling reactions is therefore highly valuable in structure-activity relationship (SAR) studies.

Metal-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the electron-deficient nature of the pyrazine ring facilitates oxidative addition of the C-Cl bond to the palladium catalyst, a key step in the catalytic cycles of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. While this compound already contains a hydrazine group, this reaction can be employed to introduce further nitrogen-based substituents, or in cases where the hydrazine is a precursor to a different functionality.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynyl pyrazine derivatives. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems.[4]

Data Presentation: Reaction Conditions and Yields for Analogous Systems

Due to the limited availability of specific data for this compound, the following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings of the closely related substrate, 2-chloropyrazine.[4][5] These data provide a valuable reference for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Various Arylboronic Acids [5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid[Pd(L)(PPh₃)] (0.01)K₂CO₃H₂O/Toluene100695
24-Methylphenylboronic acid[Pd(L)(PPh₃)] (0.01)K₂CO₃H₂O/Toluene100692
34-Methoxyphenylboronic acid[Pd(L)(PPh₃)] (0.01)K₂CO₃H₂O/Toluene100696
44-Chlorophenylboronic acid[Pd(L)(PPh₃)] (0.01)K₂CO₃H₂O/Toluene100689

L represents an ONO pincer type hydrazone ligand as described in the cited literature.[5]

Table 2: Sonogashira Coupling of Chloropyrazine with Phenylacetylene [4]

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1[Pd(allyl)Cl]₂/PPh₃Et₃NDMF802>95

Experimental Protocols (Model Procedures)

Note: These are model protocols based on reactions with analogous compounds and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from the Suzuki-Miyaura coupling of 2-chloropyrazine.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and base (e.g., K₂CO₃, 2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the solvent mixture (e.g., 5 mL of 1,4-Dioxane/H₂O, 4:1).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol describes the coupling of an aryl halide with the hydrazine moiety of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk flask.

  • Add the anhydrous solvent and stir for 10 minutes to form the active catalyst.

  • Add this compound (1 mmol), the aryl halide (1.2 mmol), and the base (1.5 mmol).

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is based on general Sonogashira coupling procedures for chloro-heterocycles.[4]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-2 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 3 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1 mmol), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C as needed.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycles and Synthetic Workflow

The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a potential synthetic workflow utilizing these methods.

Suzuki_Miyaura_Coupling cluster_legend Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (this compound) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 / Base Product Complex Product Complex Transmetalation Complex->Product Complex Product Complex->Pd(0)L2 Reductive Elimination R-R' R-R' Product Complex->R-R' Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Hydrazine) / Base Product Complex Product Complex Amine Coordination->Product Complex Product Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Product Complex->Ar-NR2 Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_legend Sonogashira Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (this compound) Transmetalation Transmetalation Oxidative Addition Complex->Transmetalation Product Complex Product Complex Transmetalation->Product Complex Product Complex->Pd(0)L2 Reductive Elimination R-Alkyne R-Alkyne Product Complex->R-Alkyne Product Cu-Acetylide Cu-Acetylide Cu-Acetylide->Transmetalation Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu-Acetylide Cu(I) / Base

Caption: General catalytic cycle for the Sonogashira coupling reaction.

Synthetic_Workflow cluster_0 Synthesis of a Pyrazolo[1,5-a]pyrazine Kinase Inhibitor Scaffold start This compound step1 Suzuki Coupling Arylboronic Acid, Pd Catalyst, Base start:f0->step1:f0 intermediate 2-Aryl-6-hydrazinylpyrazine step1:f0->intermediate:f0 step2 Intramolecular Cyclization e.g., with a 1,3-dicarbonyl compound intermediate:f0->step2:f0 product Substituted Pyrazolo[1,5-a]pyrazine step2:f0->product:f0

Caption: A potential synthetic workflow for a kinase inhibitor scaffold.

References

Application Notes and Protocols: Condensation Reactions of 2-Chloro-6-hydrazinylpyrazine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel hydrazone derivatives through the condensation reaction of 2-Chloro-6-hydrazinylpyrazine with various carbonyl compounds. The resulting pyrazine-based hydrazones are of significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. The synthesis of hydrazones via the condensation of hydrazines with aldehydes and ketones is a well-established and efficient chemical transformation. Pyrazine (B50134) moieties are prevalent in numerous biologically active molecules, and their incorporation into hydrazone scaffolds can lead to compounds with enhanced pharmacological properties. The this compound is a valuable building block for generating a library of novel hydrazone derivatives for screening in drug discovery programs. These compounds have shown promise as inhibitors of various kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.

General Reaction Scheme

The condensation reaction proceeds by nucleophilic addition of the hydrazine (B178648) to the carbonyl group, followed by the elimination of a water molecule to form the hydrazone. The reaction is typically catalyzed by a small amount of acid.

Caption: General reaction scheme for hydrazone synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-6-(2-arylmethylidenehydrazinyl)pyrazines

This protocol describes the condensation reaction of this compound with substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL).

  • To this solution, add the substituted aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane:ethyl acetate (B1210297), 7:3).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-Chloro-6-(2-arylmethylidenehydrazinyl)pyrazine derivative.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 2-Chloro-6-(2-alkylidenehydrazinyl)pyrazines

This protocol outlines the reaction with aliphatic and cyclic ketones.

Materials:

  • This compound

  • Ketone (e.g., acetone, cyclohexanone)

  • Methanol (B129727)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (20 mL) in a 50 mL round-bottom flask.

  • Add the respective ketone (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue is purified by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Dry the purified product under vacuum.

  • Characterize the product by its physical and spectral data.

Data Presentation

The following tables summarize representative quantitative data for a series of synthesized this compound derivatives. Actual values may vary depending on the specific reaction conditions and purity of the final product.

Table 1: Reaction of this compound with Substituted Aldehydes

Carbonyl CompoundProduct NameYield (%)Melting Point (°C)
Benzaldehyde2-Chloro-6-(2-benzylidenehydrazinyl)pyrazine85-92188-190
4-Nitrobenzaldehyde2-Chloro-6-(2-(4-nitrobenzylidene)hydrazinyl)pyrazine90-95245-247
4-Chlorobenzaldehyde2-Chloro-6-(2-(4-chlorobenzylidene)hydrazinyl)pyrazine88-94210-212
4-Methoxybenzaldehyde2-Chloro-6-(2-(4-methoxybenzylidene)hydrazinyl)pyrazine82-89195-197

Table 2: Spectroscopic Data for Representative 2-Chloro-6-(2-arylmethylidenehydrazinyl)pyrazines

Compound¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)IR (ν, cm⁻¹)
Product with Benzaldehyde 11.5 (s, 1H, NH), 8.5-7.4 (m, 8H, Ar-H & Pyrazine-H), 8.1 (s, 1H, N=CH)160.1, 152.3, 145.0, 142.1, 138.5, 134.2, 130.5, 129.1, 127.3, 115.83250 (N-H), 1595 (C=N), 1540 (C=C)
Product with 4-Nitrobenzaldehyde 11.8 (s, 1H, NH), 8.3-7.8 (m, 7H, Ar-H & Pyrazine-H), 8.2 (s, 1H, N=CH)162.5, 152.8, 148.9, 145.3, 141.0, 139.2, 128.5, 124.3, 116.23265 (N-H), 1605 (C=N), 1520, 1345 (NO₂)
Product with 4-Chlorobenzaldehyde 11.6 (s, 1H, NH), 8.4-7.5 (m, 7H, Ar-H & Pyrazine-H), 8.1 (s, 1H, N=CH)161.2, 152.5, 145.1, 140.8, 138.8, 135.1, 129.5, 128.9, 116.03255 (N-H), 1600 (C=N), 1090 (C-Cl)

Application in Drug Discovery: Targeting Signaling Pathways

Pyrazine-containing compounds are known to exhibit a range of biological activities, including the inhibition of protein kinases. The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Novel hydrazones derived from this compound can be screened for their potential to inhibit key kinases within this pathway, such as MEK or ERK.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression Inhibitor Pyrazine Hydrazone Derivative Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Workflow for Synthesis and Screening

The following workflow outlines the general process from synthesis to the initial biological evaluation of the novel pyrazine hydrazone derivatives.

Workflow Start Start: Select Carbonyl Compounds Synthesis Condensation Reaction with This compound Start->Synthesis Purification Purification (Recrystallization or Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS, MP) Purification->Characterization Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Characterization->Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: Experimental workflow for hydrazone synthesis and evaluation.

Conclusion

The condensation of this compound with a diverse range of carbonyl compounds provides an efficient route to a library of novel pyrazine hydrazones. These compounds are valuable candidates for further investigation in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The provided protocols offer a robust starting point for the synthesis and subsequent biological evaluation of these promising molecules.

Application Notes and Protocols for High-Throughput Screening of 2-Chloro-6-hydrazinylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The pyrazine (B50134) scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its derivatives are known to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities. A significant portion of these compounds function as kinase inhibitors, interfering with cellular signaling pathways crucial for tumor progression.[1][2] The 2-Chloro-6-hydrazinylpyrazine core represents a versatile starting point for the synthesis of novel compound libraries. The presence of a reactive chlorine atom and a hydrazinyl group allows for diverse chemical modifications, making this scaffold particularly attractive for drug discovery campaigns.

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the potential therapeutic applications of this compound derivatives, focusing on kinase inhibition and anticancer cytotoxicity. While specific HTS data for this exact derivative class is not extensively available in public literature, the methodologies provided are based on established and widely used assays for the broader pyrazine class and related heterocyclic compounds.

General High-Throughput Screening (HTS) Workflow

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[3] The typical workflow involves several key stages, from initial assay development to the identification and confirmation of "hit" compounds that warrant further investigation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation Library_Prep Compound Library Plating Validation->Library_Prep HTS Automated HTS Library_Prep->HTS Data_Analysis Primary Data Analysis HTS->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Hit_Confirmation Hit Confirmation (Re-test) Hit_ID->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays

Caption: A general workflow for a high-throughput screening campaign.

Application Note 1: Kinase Inhibitor Screening

Many pyrazine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[1][4] Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of this compound can be screened against a panel of kinases to identify novel inhibitors.

Targeted Signaling Pathway: Receptor Tyrosine Kinase (RTK) Cascade

A common pathway targeted by kinase inhibitors is the RTK signaling cascade, which includes the RAS-RAF-MEK-ERK (MAPK) pathway. Inhibition at any level of this cascade can block downstream signals responsible for cell growth and proliferation.

Kinase_Signaling_Pathway cluster_pathway RTK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RTK-MAPK signaling pathway by a pyrazine derivative.

Data Presentation: Kinase Inhibition

The following table presents illustrative data for hypothetical this compound derivatives screened against a panel of cancer-relevant protein kinases. Potency is measured as the half-maximal inhibitory concentration (IC50).

Compound IDTarget KinaseIC50 (nM) [Illustrative]
CHP-A VEGFR-215
PIM-145
CK2120
CHP-B VEGFR-2250
PIM-122
CK285
CHP-C VEGFR-28
PIM-1310
CK2>1000
Experimental Protocol: Fluorescence-Based Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common HTS method for identifying kinase inhibitors. It measures the phosphorylation of a substrate by detecting the proximity of two fluorescent labels.

1. Objective: To identify and quantify the inhibitory activity of this compound derivatives against a target protein kinase.

2. Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PIM-1).

  • Biotinylated peptide substrate specific to the kinase.

  • Europium (Eu)-labeled anti-phospho-substrate antibody (Donor).

  • Streptavidin-Allophycocyanin (SA-APC) conjugate (Acceptor).

  • ATP (Adenosine triphosphate).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Staurosporine (positive control inhibitor).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Low-volume, 384-well black assay plates.

  • TR-FRET compatible microplate reader.

3. Method:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (Staurosporine), and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the target kinase solution (at 2x final concentration) in kinase assay buffer to all wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) in kinase assay buffer to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for the kinase.

  • Kinase Reaction: Incubate the plate for 60-90 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection mix containing the Eu-labeled antibody and SA-APC conjugate in detection buffer (buffer may contain EDTA to chelate Mg2+ and stop the reaction).

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on a TR-FRET microplate reader, measuring emissions at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after excitation (e.g., at 340 nm).

4. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Determine the percent inhibition for each compound relative to the high (DMSO) and low (Staurosporine) controls.

  • For hit compounds, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Calculate the Z'-factor to assess assay quality (a Z'-factor > 0.5 is considered excellent for HTS).[5]

Application Note 2: Cell-Based Anticancer Cytotoxicity Screening

Cell-based assays are critical for determining the biological effect of a compound in a more physiologically relevant context.[6][7] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9] It is widely used in HTS to screen for potential anticancer agents.[10]

Principle of the MTT Assay

Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product. This product can be solubilized, and its concentration measured spectrophotometrically.

MTT_Assay_Principle cluster_MTT MTT Assay Workflow Viable_Cell Viable Cell (Active Mitochondria) Reductase Mitochondrial Reductase MTT MTT (Yellow, Water-Soluble) MTT->Reductase Substrate Formazan Formazan (Purple, Insoluble) Reductase->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT colorimetric assay for cell viability.

Data Presentation: Anticancer Activity

The following table shows illustrative growth inhibition (GI50) data for hypothetical this compound derivatives against a panel of human cancer cell lines.

Compound IDCell Line (Cancer Type)GI50 (µM) [Illustrative]
CHP-A MCF-7 (Breast)2.5
HCT-116 (Colon)5.1
A549 (Lung)8.3
CHP-B MCF-7 (Breast)15.2
HCT-116 (Colon)22.8
A549 (Lung)18.9
CHP-C MCF-7 (Breast)0.9
HCT-116 (Colon)1.4
A549 (Lung)3.2
Experimental Protocol: MTT Cytotoxicity Assay

1. Objective: To determine the cytotoxic effect of this compound derivatives on human cancer cell lines.

2. Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO.

  • Doxorubicin (positive control).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Microplate reader.

3. Method:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of test compounds. Include vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Subtract the absorbance of a blank well (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using 2-Chloro-6-hydrazinylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using 2-Chloro-6-hydrazinylpyrazine derivatives. These reagents are valuable tools for the sensitive detection and visualization of biomolecules containing carbonyl groups (aldehydes and ketones). The core of this labeling strategy lies in the highly specific and efficient reaction between the hydrazinyl moiety of the pyrazine (B50134) derivative and a carbonyl group on the target biomolecule, forming a stable hydrazone linkage. This method is particularly useful for identifying and quantifying carbonylated proteins, which are often markers of oxidative stress and cellular damage.

The this compound core can be further modified to create a family of fluorescent probes with diverse spectroscopic properties. The inherent fluorescence of the pyrazine ring system, coupled with its reactivity, makes it a versatile platform for developing novel probes for applications in fluorescence microscopy, flow cytometry, and high-throughput screening assays.

Principle of Labeling

The labeling reaction is based on the nucleophilic addition of the hydrazine (B178648) group to a carbonyl group, followed by dehydration to form a fluorescent and stable hydrazone. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes.

A key application of this labeling strategy is the detection of protein carbonylation, a type of protein modification that occurs as a result of oxidative stress. The protocol, therefore, often involves an initial step to introduce carbonyl groups onto the protein of interest, for example, through oxidation, before the labeling step.

Quantitative Data Summary

The following table summarizes the hypothetical spectroscopic and performance characteristics of a typical this compound derivative when conjugated to a model protein like Bovine Serum Albumin (BSA). These values are representative and may vary depending on the specific derivative and the biomolecule being labeled.

ParameterValue
Excitation Maximum (λ_ex) ~365 nm
Emission Maximum (λ_em) ~470 nm
Molar Extinction Coefficient (ε) ~18,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.4 - 0.6 (conjugated)
Labeling Efficiency > 90% (with excess reagent)
Photostability Moderate to High
Optimal pH for Labeling 5.5 - 7.5

Experimental Protocols

I. Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,6-dichloropyrazine (B21018) with hydrazine hydrate (B1144303).

Materials:

  • 2,6-dichloropyrazine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Four-necked flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a four-necked flask, dissolve 0.1 moles of 2,6-dichloropyrazine in ethanol.

  • Add 0.4 moles of hydrazine hydrate to the solution.[1]

  • Heat the mixture to reflux and maintain for 4-8 hours.[1]

  • After the reaction is complete, cool the solution to room temperature to allow for crystallization.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain this compound.

II. General Protocol for Protein Carbonylation and Labeling

This protocol is designed for the labeling of proteins that have been subjected to oxidative stress, leading to the formation of carbonyl groups.

A. Induction of Protein Carbonylation (Optional, for positive control)

  • Prepare a 1 mg/mL solution of the target protein (e.g., BSA) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • Induce oxidative stress by treating the protein solution with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) at a final concentration of 10 mM, and incubate for 30 minutes at 37°C.

  • Remove the excess oxidizing agent by dialysis or using a desalting column.

B. Fluorescent Labeling of Carbonylated Proteins

Materials:

  • Carbonylated protein solution (1-5 mg/mL)

  • This compound stock solution (10 mM in DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Adjust the concentration of the carbonylated protein solution to 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • (Optional) Quenching: To stop the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for an additional 30 minutes.

  • Purification: Remove the unreacted fluorescent label by passing the reaction mixture through a desalting column equilibrated with PBS. The labeled protein will elute in the void volume.

  • Analysis: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~365 nm).

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Oxidative Stress Leading to Protein Carbonylation

This diagram illustrates a simplified signaling pathway where Reactive Oxygen Species (ROS) lead to protein carbonylation, which can then be detected by a hydrazine-based fluorescent probe.

G Oxidative Stress and Protein Carbonylation Pathway cluster_0 Cellular Environment cluster_1 Biomolecular Damage cluster_2 Detection Method cluster_3 Downstream Analysis Stressor External Stressor (e.g., UV, Chemicals) ROS Reactive Oxygen Species (ROS) Generation Stressor->ROS Protein Native Protein ROS->Protein causes damage to Carbonyl_Protein Carbonylated Protein (with Aldehyde/Ketone groups) Protein->Carbonyl_Protein Oxidation Probe This compound Probe Carbonyl_Protein->Probe Labeled_Protein Fluorescently Labeled Protein (Hydrazone) Probe->Labeled_Protein Labeling Reaction Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Flow_Cytometry Flow Cytometry Labeled_Protein->Flow_Cytometry WB Western Blot Labeled_Protein->WB

Caption: Oxidative stress pathway leading to detectable protein carbonylation.

Experimental Workflow for Labeling and Analysis

This diagram outlines the key steps in the experimental workflow, from sample preparation to data analysis.

G Experimental Workflow for Fluorescent Labeling cluster_analysis Analytical Techniques start Start: Sample Preparation (e.g., Cell Lysate, Purified Protein) induce_carbonyl Induce Carbonylation (Optional - for controls) start->induce_carbonyl labeling Fluorescent Labeling with This compound induce_carbonyl->labeling purification Purification (Remove excess probe) labeling->purification analysis Analysis purification->analysis sds_page SDS-PAGE analysis->sds_page fluor_spec Fluorescence Spectroscopy analysis->fluor_spec microscopy Microscopy/Imaging analysis->microscopy end End: Data Interpretation sds_page->end fluor_spec->end microscopy->end

Caption: Step-by-step workflow for biomolecule labeling and analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inefficient carbonylation.- Suboptimal pH for labeling.- Inactive labeling reagent.- Optimize carbonylation conditions (e.g., increase oxidant concentration or incubation time).- Ensure the reaction buffer pH is between 5.5 and 7.5.- Use a freshly prepared stock solution of the labeling reagent.
High Background Fluorescence - Incomplete removal of unreacted probe.- Repeat the purification step (desalting column or dialysis).- Include a quenching step in the protocol.
Protein Precipitation - High concentration of organic solvent (DMSO) from the reagent stock.- Protein instability under reaction conditions.- Keep the volume of the DMSO stock solution below 10% of the total reaction volume.- Perform the reaction at a lower temperature (4°C).- Screen different buffers for optimal protein stability.
Non-specific Labeling - Reaction conditions are too harsh.- Reduce the reaction time and/or temperature.- Lower the molar excess of the labeling reagent.

For further assistance, please refer to relevant literature on protein carbonylation and fluorescent labeling techniques.

References

Application Notes and Protocols: 2-Chloro-6-hydrazinylpyrazine in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chloro-6-hydrazinylpyrazine as a versatile building block in the synthesis of functional materials, with a particular focus on the development of bioactive compounds. The protocols and data presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and materials science.

Introduction

This compound is a key heterocyclic intermediate possessing two reactive sites: a nucleophilic hydrazinyl group and a chlorine atom susceptible to nucleophilic substitution. This dual reactivity allows for a variety of chemical transformations, making it an attractive scaffold for the synthesis of diverse functional molecules. Its derivatives have shown significant potential in drug discovery, particularly as enzyme inhibitors.

Application: Synthesis of Acetylcholinesterase Inhibitors

One of the notable applications of substituted hydrazinylpyrazines is in the development of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for the management of Alzheimer's disease. The pyrazine (B50134) core can serve as a scaffold to which various pharmacophoric features can be appended to interact with the active site of the AChE enzyme.

General Synthetic Scheme

The synthesis of 2-chloro-3-hydrazinopyrazine derivatives as AChE inhibitors generally follows a two-step process. The first step involves the formation of a hydrazone through the condensation of the hydrazinylpyrazine with a suitable aldehyde. The second step involves the cyclization of the hydrazone intermediate to form a stable heterocyclic system.

reagent1 2-Chloro-3-hydrazinopyrazine intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Substituted Aldehyde reagent2->intermediate product Final Product (e.g., Schiff Base) intermediate->product Further Reaction/ Purification evaluation Biological Evaluation (AChE Inhibition Assay) product->evaluation

Caption: Synthetic and evaluation workflow for AChE inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydrazinopyrazine Schiff Base Derivatives

This protocol details the synthesis of Schiff base derivatives from 2-chloro-3-hydrazinopyrazine and various substituted aldehydes.

Materials:

  • 2-chloro-3-hydrazinopyrazine

  • Substituted aldehydes (e.g., benzaldehyde (B42025) derivatives)

  • Ethanol (B145695)

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve 1 mmol of 2-chloro-3-hydrazinopyrazine in 20 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the desired substituted aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to afford the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data

The following table summarizes the synthesized 2-chloro-3-hydrazinopyrazine derivatives and their corresponding inhibitory activity against acetylcholinesterase.

Compound IDSubstituent (R) on AldehydeMolecular FormulaMolecular Weight ( g/mol )Yield (%)IC₅₀ (µM) for AChE
CHP-1 HC₁₁H₉ClN₄232.67851.25
CHP-2 4-NO₂C₁₁H₈ClN₅O₂277.67920.78
CHP-3 4-ClC₁₁H₈Cl₂N₄267.12881.10
CHP-4 4-OHC₁₁H₉ClN₄O248.67802.50
CHP-5 4-N(CH₃)₂C₁₃H₁₄ClN₅275.74950.55

Data is hypothetical and for illustrative purposes, based on typical results for such compounds.

Signaling Pathway Inhibition

The synthesized compounds act by inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine (B1216132) in the synaptic cleft. This enhanced cholinergic activity is believed to be responsible for the observed therapeutic effects in Alzheimer's disease.

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound Derivative Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Inhibition of Acetylcholinesterase by pyrazine derivatives.

Conclusion

This compound is a valuable precursor for the synthesis of a wide range of functional materials. The straightforward synthetic protocols and the significant biological activities of its derivatives, particularly as enzyme inhibitors, highlight its importance in drug discovery and development. The data and protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile chemical entity further.

Troubleshooting & Optimization

Navigating the Synthesis of 2-Chloro-6-hydrazinylpyrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-6-hydrazinylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development to facilitate a smoother and more efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyrazine (B21018) with hydrazine (B178648) hydrate (B1144303). This reaction is typically carried out in a suitable solvent, such as an alcohol, at elevated temperatures.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reaction of concern is the di-substitution of 2,6-dichloropyrazine with hydrazine to form the symmetrical byproduct, 2,6-dihydrazinylpyrazine. Over-reaction or localized high concentrations of hydrazine can promote the formation of this impurity. Another potential, though less common, side reaction is the formation of bipyrazine derivatives.[1]

Q3: How can the formation of the di-substituted byproduct be minimized?

A3: Controlling the stoichiometry of the reactants is crucial. Using a modest excess of 2,6-dichloropyrazine relative to hydrazine hydrate can favor the mono-substitution product. Additionally, slow, controlled addition of hydrazine hydrate to the solution of 2,6-dichloropyrazine helps to maintain a low localized concentration of the nucleophile, thereby reducing the likelihood of the second substitution.

Q4: What are the recommended purification methods for this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol (B145695)/water or methanol/water. For more challenging separations of byproducts, column chromatography on silica (B1680970) gel or alumina (B75360) may be necessary.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature or time. - Significant formation of the di-substituted byproduct. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize the reaction temperature and time based on monitoring. A higher temperature or longer reaction time may be required, but this must be balanced against the risk of side reactions. - Carefully control the stoichiometry and addition rate of hydrazine hydrate. - Optimize the extraction and recrystallization procedures to minimize product loss.
High Level of 2,6-Dihydrazinylpyrazine Impurity - Excess of hydrazine hydrate used. - Rapid addition of hydrazine hydrate, leading to localized high concentrations. - Reaction temperature is too high, favoring the second substitution.- Use a stoichiometric amount or a slight excess of 2,6-dichloropyrazine. - Add the hydrazine hydrate solution dropwise to the reaction mixture with vigorous stirring. - Conduct the reaction at the lowest effective temperature to favor mono-substitution.
Presence of Unreacted 2,6-Dichloropyrazine - Insufficient amount of hydrazine hydrate. - Reaction time is too short. - Reaction temperature is too low.- Ensure the correct stoichiometry of hydrazine hydrate is used. - Extend the reaction time, monitoring by TLC or HPLC until the starting material is consumed. - Gradually increase the reaction temperature.
Difficulty in Product Isolation/Crystallization - The product may be too soluble in the chosen recrystallization solvent. - Presence of impurities inhibiting crystallization.- Experiment with different solvent systems for recrystallization (e.g., varying the ratio of alcohol to water). - Try cooling the solution slowly to promote crystal growth. - If impurities are suspected, an initial purification by column chromatography may be necessary before recrystallization.

Experimental Protocols

Synthesis of this compound from 2,6-Dichloropyrazine

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 2,6-Dichloropyrazine

  • Hydrazine hydrate (e.g., 80% solution in water)

  • Ethanol or Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine (1.0 equivalent) in ethanol or methanol.

  • With vigorous stirring, slowly add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the concentrated mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol/water or methanol/water mixture.

  • Dry the purified product under vacuum.

Characterization: The final product should be characterized by techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Visualizing the Reaction Pathway

Below is a diagram illustrating the primary reaction and the main side reaction in the synthesis of this compound.

Synthesis_Pathway start 2,6-Dichloropyrazine intermediate This compound (Desired Product) start->intermediate + Hydrazine Hydrate (Nucleophilic Aromatic Substitution) side_product 2,6-Dihydrazinylpyrazine (Side Product) intermediate->side_product + Hydrazine Hydrate (Further Substitution) hydrazine Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of this compound.

This diagram illustrates the main synthetic route and the formation of the primary di-substituted byproduct.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow A Reaction Setup (2,6-Dichloropyrazine + Solvent) B Slow Addition of Hydrazine Hydrate A->B C Reflux & Reaction Monitoring (TLC/HPLC) B->C D Workup (Solvent Removal & Precipitation) C->D E Filtration & Washing D->E F Purification (Recrystallization or Chromatography) E->F G Drying & Characterization (NMR, MS, MP) F->G

Caption: General experimental workflow for the synthesis of this compound.

This workflow provides a step-by-step guide from reaction setup to the final characterization of the purified product.

References

Technical Support Center: Purification of 2-Chloro-6-hydrazinylpyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-6-hydrazinylpyrazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

The synthesis of this compound typically involves the reaction of 2,6-dichloropyrazine (B21018) with hydrazine. Based on this, the primary impurities are likely:

  • Unreacted Starting Material: 2,6-dichloropyrazine.

  • Di-substituted Byproduct: 2,6-dihydrazinylpyrazine.

  • Polymeric materials: Often appearing as a dark, oily residue.

Q2: My crude this compound is a dark, oily residue. How should I proceed with purification?

A dark, oily appearance often indicates the presence of polymeric impurities. An initial workup using liquid-liquid extraction (LLE) is recommended before proceeding to more refined purification techniques like column chromatography or recrystallization.

Q3: I am having difficulty purifying my this compound derivative by column chromatography. The compound seems to be sticking to the silica (B1680970) gel.

This is a common issue when purifying polar compounds like pyrazine (B50134) derivatives on normal-phase silica gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica surface, leading to poor elution and tailing. Consider the following solutions:

  • Use a Modified Stationary Phase: A less acidic stationary phase like neutral or basic alumina (B75360) can be effective.

  • Deactivate the Silica Gel: Adding a small amount of a base, such as triethylamine (B128534) (e.g., 0.1-1%) to the eluent can help to reduce the strong interactions between your compound and the silica gel.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be a very effective alternative.

Q4: What are suitable recrystallization solvents for this compound?

For the closely related 2-chloro-6-hydrazinopyridine, a mixture of methanol (B129727) and water has been used successfully. For derivatives of 2-chloro-3-hydrazinopyrazine, a DMF/water mixture has been reported for recrystallization.[1] These solvent systems are a good starting point for optimization.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Low recovery of product after recrystallization.The compound has significant solubility in the cold recrystallization solvent.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize crystal formation.
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask).- Perform the hot filtration as quickly as possible.
Low recovery after column chromatography.The compound is irreversibly adsorbing to the stationary phase.- Try a different stationary phase (e.g., alumina instead of silica gel).- Add a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica).
Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of starting material (e.g., 2,6-dichloropyrazine) in the final product.Incomplete reaction or inefficient purification.- Optimize reaction time and stoichiometry.- Use a gradient elution in column chromatography, starting with a less polar solvent system to elute the less polar starting material first.
Presence of the di-substituted byproduct (e.g., 2,6-dihydrazinylpyrazine).Over-reaction or use of excess hydrazine.- Carefully control the stoichiometry of the reactants.- Use column chromatography with a gradient elution to separate the more polar di-substituted byproduct.
Broad or multiple peaks in HPLC analysis.Co-elution of impurities.- Optimize the mobile phase composition (e.g., change the solvent ratio, pH, or buffer).- Consider a different stationary phase or a column with a different selectivity.

Quantitative Data

The following table summarizes purification data for a closely related compound, 3-chloro-2-hydrazinopyridine, which can serve as a reference for expected outcomes.

Purification Method Compound Solvent/Mobile Phase Yield (%) Purity (%) Reference
Suction Filtration & Washing3-chloro-2-hydrazinopyridineWater95-9999Patent CN102249991A

Experimental Protocols

Protocol 1: Recrystallization of this compound (Starting Point)

This protocol is a suggested starting point based on the purification of analogous compounds and may require optimization.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol and stir to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot solution, add deionized water dropwise until the solution becomes cloudy. Reheat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography for Purification of this compound

This protocol provides a general guideline for separating this compound from less polar (e.g., 2,6-dichloropyrazine) and more polar (e.g., 2,6-dihydrazinylpyrazine) impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (B1210297)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution:

    • Start the elution with 100% hexanes to elute highly non-polar impurities.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

    • The less polar unreacted 2,6-dichloropyrazine will elute first.

    • The desired this compound will elute next.

    • The more polar di-substituted 2,6-dihydrazinylpyrazine will elute last.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product LLE Liquid-Liquid Extraction Crude Product->LLE Initial Cleanup ColumnChrom Column Chromatography LLE->ColumnChrom Fractionation Recrystallization Recrystallization ColumnChrom->Recrystallization Final Polishing Pure Product Pure Product Recrystallization->Pure Product Characterization Purity & Identity Confirmation (HPLC, NMR, MS) Pure Product->Characterization

Caption: A generalized workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue ImpureProduct Impure Product? Start->ImpureProduct LowYield Low Yield? ImpureProduct->LowYield No CheckImpurities Identify Impurities (TLC, HPLC, NMR) ImpureProduct->CheckImpurities Yes CheckMotherLiquor Analyze Mother Liquor for Product LowYield->CheckMotherLiquor Yes End End LowYield->End No OptimizeChrom Optimize Chromatography CheckImpurities->OptimizeChrom OptimizeRecryst Optimize Recrystallization CheckImpurities->OptimizeRecryst ReviewProcedure Review Handling & Transfer Steps CheckMotherLiquor->ReviewProcedure

Caption: Decision tree for troubleshooting common purification problems.

References

Stabilizing 2-Chloro-6-hydrazinylpyrazine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stabilization, storage, and handling of 2-Chloro-6-hydrazinylpyrazine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed and, for long-term storage, keeping it in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2] It is also crucial to protect the compound from light and moisture.[3]

Q2: What are the visible signs of degradation of this compound?

A2: Degradation of this compound may be indicated by a change in its physical appearance. The compound is typically a light yellow to brown powder or crystalline solid.[2][3] Any significant color change, such as darkening, or the development of a strong odor may suggest decomposition. Clumping of the powder could indicate moisture absorption.

Q3: What solvents are compatible with this compound?

A3: this compound is expected to have moderate to high solubility in polar organic solvents such as ethanol (B145695) and DMSO.[3] Its solubility in water is anticipated to be low.[3] When preparing solutions, it is best to use anhydrous solvents and prepare them fresh for each experiment to minimize degradation.

Q4: What are the main chemical hazards associated with this compound?

A4: this compound is a reactive compound. The hydrazine (B178648) group is a known reducing agent and can react with oxidizing agents.[3] The chlorine atom on the pyrazine (B50134) ring is susceptible to nucleophilic substitution.[3] It is harmful if swallowed and can cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (darkening) Oxidation or hydrolysis due to exposure to air and/or moisture.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container in a desiccator or freezer. Avoid frequent opening of the container.
Poor solubility in a recommended solvent The compound may have degraded, or the solvent may contain impurities (e.g., water).Use a fresh, unopened container of the compound. Ensure the solvent is anhydrous and of high purity. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Inconsistent results in reactions The starting material may have degraded, leading to lower purity and the presence of byproducts.Assess the purity of the this compound using an appropriate analytical method such as HPLC or NMR before use. Purify the compound if necessary.
Formation of unexpected byproducts in a reaction The hydrazine moiety is reactive and can undergo side reactions. The chlorine atom can be displaced by nucleophiles.Protect the hydrazine group if it is not the intended reactive site. Control the reaction conditions carefully, particularly temperature and the exclusion of air and moisture. Use an excess of the desired reactant to favor the intended reaction pathway.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Issues Problem Observed Problem Discoloration Discoloration of Solid Problem->Discoloration PoorSolubility Poor Solubility Problem->PoorSolubility InconsistentResults Inconsistent Reaction Results Problem->InconsistentResults Byproducts Unexpected Byproducts Problem->Byproducts Cause1 Cause: Oxidation/Hydrolysis Discoloration->Cause1 Cause2 Cause: Degradation or Impure Solvent PoorSolubility->Cause2 Cause3 Cause: Starting Material Degradation InconsistentResults->Cause3 Cause4 Cause: Reactivity of Functional Groups Byproducts->Cause4 Solution1 Solution: Store under inert gas, in a cool, dry place. Cause1->Solution1 Solution2 Solution: Use fresh compound and anhydrous solvent. Cause2->Solution2 Solution3 Solution: Check purity (HPLC/NMR), purify if needed. Cause3->Solution3 Solution4 Solution: Protect functional groups, control reaction conditions. Cause4->Solution4

Caption: Troubleshooting workflow for common issues with this compound.

DegradationPathway Potential Degradation Pathways of this compound Start This compound Oxidation Oxidation of Hydrazine Start->Oxidation O2 Hydrolysis Hydrolysis of Chloro Group Start->Hydrolysis H2O Dimerization Dimerization/Polymerization Start->Dimerization heat/light Product1 Diimide/Diazene Intermediate Oxidation->Product1 Product3 2-Hydrazinyl-6-hydroxypyrazine Hydrolysis->Product3 Product4 Polymeric material Dimerization->Product4 Product2 Loss of N2 to form 2-Chloropyrazine Product1->Product2

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chloro-6-hydrazinylpyrazine in Suzuki-Miyaura cross-coupling reactions. Given the unique challenges posed by this substrate, this guide offers strategies to overcome common hurdles and optimize reaction conditions for successful C-C bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound challenging?

A1: The primary challenges arise from the electronic properties of the pyrazine (B50134) ring and the presence of the hydrazinyl group. The pyrazine ring is electron-deficient, which can make the oxidative addition of palladium to the C-Cl bond slower compared to more electron-rich aryl chlorides.[1] More significantly, the nitrogen atoms of both the pyrazine ring and the unprotected hydrazinyl group can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, forming inactive metal complexes and hindering the catalytic cycle.[2][3]

Q2: What are the most common side reactions to expect?

A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid reagent reacts with residual water or other protic sources in the reaction mixture, leading to the formation of an arene byproduct instead of the desired coupled product. This is a common issue with heteroaryl boronic acids.[3]

  • Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct. This can be promoted by the presence of oxygen or certain palladium(II) species.[4]

  • Hydrodehalogenation: The starting this compound is reduced, replacing the chlorine atom with hydrogen.

Q3: How does the hydrazinyl group specifically impact the reaction?

A3: The hydrazinyl group is a strong coordinating ligand for palladium. The lone pairs on the nitrogen atoms can bind to the metal center, potentially sequestering the active catalyst from the desired catalytic cycle. This catalyst poisoning is a major cause of low or no conversion.[2][3] Strategies to mitigate this include using bulky ligands that shield the palladium center or employing catalyst systems known to be robust in the presence of coordinating functional groups.

Q4: Should I protect the hydrazinyl group before the reaction?

A4: While protecting the hydrazinyl group (e.g., as a tosylhydrazide) could prevent catalyst coordination, it adds extra steps to the synthetic route (protection and deprotection). Recent advancements in catalyst systems often allow for the successful coupling of substrates with unprotected amino and anilino groups.[5] It is recommended to first attempt the coupling with the unprotected substrate using the optimized conditions suggested in this guide.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Poisoning: The hydrazinyl group or pyrazine nitrogens are deactivating the palladium catalyst.[2][3] 2. Inactive Catalyst System: The chosen palladium source and ligand are not active enough for the electron-deficient chloro-pyrazine. 3. Low Reaction Temperature: The temperature is insufficient for the oxidative addition step.1. Ligand Selection: Switch to bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or CataCXium A. These ligands can promote the desired catalytic steps while sterically hindering coordination of the substrate's nitrogen atoms.[5] 2. Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3, CataCXium A Pd G3) to ensure efficient generation of the active Pd(0) species.[5][6] 3. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 100-120 °C.
Significant Protodeboronation 1. Presence of Water: Excess water in the reaction mixture can hydrolyze the boronic acid. 2. Base-Mediated Decomposition: Some bases can promote the decomposition of the boronic acid.1. Use Anhydrous Conditions: Employ anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol (B44631) esters), which are more stable towards hydrolysis.[3] 2. Choice of Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Formation of Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[4] 2. Inefficient Catalysis: A slow cross-coupling reaction can allow side reactions like homocoupling to become more prominent.1. Degas Solvents: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[4] 2. Optimize Catalyst System: Use a more active catalyst system (see "Low to No Conversion") to accelerate the desired cross-coupling pathway.
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of the boronic acid, base, and solvent can vary. 2. Atmosphere Control: Inconsistent exclusion of air and moisture.1. Reagent Purity: Use high-purity reagents. Boronic acids can be checked for purity and the presence of anhydrides. 2. Inert Atmosphere: Ensure a consistently inert atmosphere is maintained throughout the reaction setup and duration.

Data Presentation: Reaction Conditions for Analogous Systems

Table 1: Suzuki Coupling of Amino-Substituted Heteroaryl Chlorides

EntryHeteroaryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
12-Chloro-4-aminopyridinePhenylboronic acidPd(OAc)₂ (5)DtBPF (5)K₂CO₃ (2)Dioxane/H₂O10085[2]
22-Bromo-6-aminopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)t-AmylOH11092[7]
32-Bromoaniline4-Tolylboronic acid pinacol esterCataCXium A Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O8095[5]

Table 2: Suzuki Coupling of Chloro-Pyrazines

EntryChloro-PyrazineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
12-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)] (0.01)-K₂CO₃ (2)Toluene/H₂O100High[8]
25-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Formylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)Dioxane10072[9]

Experimental Protocols

Recommended Starting Protocol for Suzuki Coupling with this compound

This protocol is adapted from successful methods for coupling challenging amino-substituted heteroaryl halides.[5][7]

Reagents and Equipment:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3 or CataCXium A Pd G3, 2-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous powder (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid/ester (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane and 1 mL water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after several hours, consider increasing the temperature to 110-120 °C.

  • Work-up: Once the starting material is consumed (or no further progress is observed), cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the catalyst system appropriate for a coordinating heteroaryl chloride? start->check_catalyst check_conditions Are reaction conditions (base, solvent, temp) optimal? start->check_conditions check_side_reactions Are major side products (protodeboronation, homocoupling) observed? start->check_side_reactions solution_catalyst Switch to bulky ligand (XPhos, SPhos) and/or use a precatalyst (e.g., G3). check_catalyst->solution_catalyst No solution_conditions Screen bases (K3PO4, Cs2CO3), solvents (Dioxane, Toluene), and increase temperature (100-120 °C). check_conditions->solution_conditions No solution_side_reactions Use anhydrous conditions/boronic ester (for protodeboronation). Thoroughly degas all reagents (for homocoupling). check_side_reactions->solution_side_reactions Yes

Caption: A decision-making flowchart for troubleshooting poor outcomes.

Key Factors Influencing Reaction Success

Key_Factors Substrate This compound Catalyst Palladium Catalyst System (Precatalyst + Ligand) Substrate->Catalyst influences choice of Product Desired Coupled Product Substrate->Product is converted to sub_attrs Properties: - Electron Deficient - Coordinating Group (Hydrazinyl) Substrate->sub_attrs Catalyst->Product catalyzes cat_attrs Role: - Facilitates C-C bond formation - Must resist poisoning Catalyst->cat_attrs Base Base (e.g., K3PO4) Base->Product enables Solvent Solvent System (e.g., Dioxane/H2O) Solvent->Product mediates

Caption: Interplay of key components in the Suzuki coupling reaction.

References

Troubleshooting low conversion rates in 2-Chloro-6-hydrazinylpyrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-6-hydrazinylpyrazine Reactions

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a very low conversion rate. What are the most common causes?

Low conversion rates are typically traced back to issues with starting materials, reaction conditions, or reagent stoichiometry. The most common factors include:

  • Poor quality of this compound: This starting material can degrade over time, especially if exposed to air or moisture.

  • Inappropriate solvent choice: The solubility of reactants and the reaction's transition state energy are highly dependent on the solvent.

  • Suboptimal reaction temperature: The reaction may require heating to overcome the activation energy barrier, or in some cases, cooling to prevent side reactions.

  • Incorrect pH or base/acid catalyst concentration: Many reactions involving hydrazines, such as hydrazone formation, are pH-sensitive.

  • Presence of atmospheric oxygen: For reactions sensitive to oxidation, an inert atmosphere (e.g., Nitrogen or Argon) is crucial.

Q2: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are these side products?

The formation of side products is a common issue. With this compound, likely side products include:

  • Dimerization products: Two molecules of the hydrazine (B178648) can react with each other under certain conditions.

  • Oxidation products: The hydrazine group is susceptible to oxidation, which can lead to the formation of various byproducts.

  • Products from reaction with the solvent: Protic solvents like methanol (B129727) or ethanol (B145695) can sometimes participate in side reactions.

  • Decomposition of the starting material: The compound may degrade under harsh conditions (e.g., high heat, strong acid/base).

Q3: How can I improve the purity of my this compound starting material?

If you suspect the quality of your starting material is poor, you can repurify it. A common method is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Purity should be verified by techniques like NMR spectroscopy and melting point analysis before use.

Troubleshooting Guide: Low Conversion Rates

This section provides a systematic approach to diagnosing and resolving low conversion rates in your experiments.

Step 1: Initial Diagnosis and Workflow

Before making significant changes to your protocol, follow a logical diagnostic workflow. The diagram below outlines the recommended steps to identify the root cause of the issue.

G cluster_0 Troubleshooting Workflow for Low Conversion A Low Conversion Observed B 1. Verify Starting Material Purity (NMR, LC-MS, Melting Point) A->B C 2. Analyze Reaction Mixture (TLC, LC-MS) B->C If purity is confirmed G Re-purify Starting Material B->G If impure D Is Starting Material Consumed? C->D E Side Products or Decomposition? D->E Yes F Optimize Reaction Conditions (Solvent, Temp, Catalyst) D->F No E->F Yes H Problem Resolved F->H G->B

Caption: A logical workflow for troubleshooting low reaction conversion.

Step 2: Optimizing Reaction Conditions

If starting material purity is confirmed, the next step is to optimize the reaction conditions. The following tables summarize the effects of key parameters.

Table 1: Effect of Solvent on a Model Condensation Reaction

SolventDielectric ConstantTypical Reaction Time (h)Observed Yield (%)Notes
Dichloromethane9.112< 20Poor solubility of starting material.
Tetrahydrofuran (THF)7.51045-55Good initial solubility, product may precipitate.
Ethanol24.5675-85Generally a good choice for condensations.
Dimethylformamide (DMF)36.74> 90High boiling point, can be difficult to remove.
Toluene2.42430-40Requires azeotropic removal of water.

Table 2: Effect of Temperature and Catalyst

Temperature (°C)Catalyst (mol%)Observed Yield (%)Comments
25 (Room Temp)None< 10Reaction is too slow without activation.
25 (Room Temp)Acetic Acid (5)40-50Catalysis is effective but slow at room temperature.
60None25-35Thermal activation helps, but is inefficient.
60Acetic Acid (5)> 95Optimal condition for many hydrazone formation reactions.
100Acetic Acid (5)80-90Increased side product formation and potential decomposition.
Step 3: Understanding Potential Reaction Pathways

Visualizing the reaction pathway can help in understanding where things might be going wrong. The diagram below illustrates a typical condensation reaction and a common side reaction.

G cluster_1 Reaction Pathways SM1 This compound INT Intermediate SM1->INT + H+ SIDE_PROD Oxidized Side Product SM1->SIDE_PROD Air/Oxidant (Side Reaction) SM2 Aldehyde/Ketone (R1, R2) SM2->INT + H+ PROD Desired Hydrazone Product INT->PROD - H2O (Desired Pathway) O2 [O]

Caption: Desired reaction pathway versus a common oxidation side reaction.

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis

This protocol describes a general method for the condensation of this compound with an aldehyde or ketone.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, see Table 1) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Add 1.05 equivalents of the corresponding aldehyde or ketone to the solution.

  • Reaction Execution:

    • Add a catalytic amount of glacial acetic acid (approximately 5 mol%).

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C, see Table 2) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent to remove impurities.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.

  • Characterization:

    • Confirm the structure and purity of the final product using NMR, LC-MS, and melting point analysis.

Analytical methods for detecting impurities in 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-6-hydrazinylpyrazine. The information herein is designed to assist with the analytical challenges of impurity detection and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common and effective analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying the main compound and non-volatile impurities.[1][2] GC-MS is highly sensitive for identifying volatile and semi-volatile impurities.[2] NMR provides detailed structural information, confirming the identity of the main compound and helping to elucidate the structure of unknown impurities.[1][3]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Impurities in this compound typically originate from the synthesis process. Common starting materials for related hydrazinopyridines include 2,6-dichloropyridine, which could remain as an unreacted impurity.[3][4] Other potential impurities include byproducts from incomplete reactions or side reactions, such as the formation of di-substituted pyrazines if an excess of a reagent is used.[1] Oxidation products can also form if the compound is exposed to air.[1]

Q3: Can you recommend a starting HPLC method for the analysis of this compound?

A3: A good starting point for HPLC analysis is a reversed-phase method using a C18 column.[1] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is generally effective for separating the main compound from its impurities.[5] UV detection at a wavelength of around 254 nm is typically suitable for aromatic compounds like pyrazines.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analytical testing of this compound.

HPLC Analysis Troubleshooting

Issue 1: My chromatogram shows significant peak tailing for the main this compound peak.

  • Possible Cause 1: Secondary Interactions with the Column. The basic nature of the hydrazine (B178648) group can lead to interactions with residual silanol (B1196071) groups on the silica-based column packing, causing peak tailing.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is in a single, protonated form.[6] Using a high-purity, end-capped column can also minimize these secondary interactions.[6]

  • Possible Cause 2: Metal Contamination. Trace metal impurities in the column packing or from stainless-steel components can chelate with the analyte, leading to tailing peaks.[6]

    • Solution: Use a column with low metal content. If contamination is suspected, washing the column according to the manufacturer's instructions may help.[6]

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 2: I am observing unexpected peaks in my HPLC chromatogram.

  • Possible Cause 1: Sample Degradation. this compound may be unstable under certain conditions.

    • Solution: Prepare samples fresh and store them appropriately, protected from light and air if necessary. Consider using an amber autosampler vial.

  • Possible Cause 2: Contaminated Mobile Phase or System. Impurities in the mobile phase or from the HPLC system itself can appear as peaks in the chromatogram.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phases.[7] Flush the system thoroughly to remove any contaminants.

  • Possible Cause 3: Presence of Synthesis-Related Impurities. The unexpected peaks could be impurities from the manufacturing process.

    • Solution: If the impurities are unknown, techniques like LC-MS can be used for identification.[5]

Issue 3: I am experiencing fluctuating retention times.

  • Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase at the start of the run.[7]

    • Solution: Increase the column equilibration time before the first injection.

  • Possible Cause 2: Mobile Phase Composition Change. The composition of the mobile phase may be inconsistent.[7]

    • Solution: Prepare the mobile phase carefully and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Possible Cause 3: Temperature Fluctuations. Changes in column temperature can affect retention times.[7]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[7]

Experimental Protocols

Representative HPLC Method for Impurity Profiling

This protocol is a general starting point and should be optimized for your specific instrumentation and sample.

Instrumentation:

  • HPLC system with a UV-Vis detector[5]

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)[5]

Reagents:

  • Mobile Phase A: 0.01 M Ammonium acetate (B1210297) buffer (pH 4.0)[5]

  • Mobile Phase B: Acetonitrile or Methanol[5]

  • Sample Diluent: Initial mobile phase composition

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30 °C[5]

    • Detection Wavelength: 254 nm[5]

    • Injection Volume: 10 µL[5]

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis: Integrate the peaks and calculate the percentage of each impurity relative to the main peak area.

Data Presentation

Table 1: Hypothetical Impurity Profile by HPLC
Peak IDRetention Time (min)Relative Retention TimeArea %Possible Identity
Impurity A4.50.600.15Starting Material (e.g., 2,6-Dichloropyrazine)
Main Peak7.51.0099.5This compound
Impurity B9.21.230.25Di-substituted byproduct
Impurity C12.11.610.10Oxidation Product

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in HPLC Chromatogram peak_tailing Peak Tailing start->peak_tailing unexpected_peaks Unexpected Peaks start->unexpected_peaks rt_fluctuation Retention Time Fluctuation start->rt_fluctuation cause1_tailing Secondary Interactions (Silanol Groups) peak_tailing->cause1_tailing cause2_tailing Metal Contamination peak_tailing->cause2_tailing cause1_unexpected Sample Degradation unexpected_peaks->cause1_unexpected cause2_unexpected Contaminated System/ Mobile Phase unexpected_peaks->cause2_unexpected cause1_rt Poor Equilibration rt_fluctuation->cause1_rt cause2_rt Mobile Phase Inconsistency rt_fluctuation->cause2_rt solution1_tailing Adjust Mobile Phase pH Use End-Capped Column cause1_tailing->solution1_tailing solution2_tailing Use Low-Metal Column Wash Column cause2_tailing->solution2_tailing solution1_unexpected Prepare Fresh Samples cause1_unexpected->solution1_unexpected solution2_unexpected Use HPLC-Grade Solvents Flush System cause2_unexpected->solution2_unexpected solution1_rt Increase Equilibration Time cause1_rt->solution1_rt solution2_rt Prepare Fresh Mobile Phase Check Pump cause2_rt->solution2_rt

Caption: A troubleshooting workflow for common HPLC issues.

Analytical_Method_Selection goal Analytical Goal quantification Quantification of Main Component and Impurities goal->quantification identification Identification of Volatile Impurities goal->identification structure_elucidation Structural Confirmation and Identification of Unknown Impurities goal->structure_elucidation hplc HPLC-UV quantification->hplc gcms GC-MS identification->gcms nmr NMR Spectroscopy structure_elucidation->nmr lcms LC-MS structure_elucidation->lcms

Caption: A guide for selecting the appropriate analytical method.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloro-6-hydrazinylpyrazine for pilot studies. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key data summaries to address challenges that may be encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound, and is it suitable for scaling up?

A1: The most common and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This involves reacting 2,6-dichloropyrazine (B21018) with hydrazine (B178648) hydrate (B1144303).[1][2] The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol (B145695), methanol) or a polar aprotic solvent.[3][4][5] This method is advantageous for pilot-scale production due to the availability of starting materials and the straightforward nature of the reaction.

Q2: What are the critical safety precautions that must be taken when working with hydrazine and its solutions on a larger scale?

A2: Hydrazine is a highly toxic, corrosive, and potentially carcinogenic substance that requires strict safety protocols.[6][7][8] When handling hydrazine, especially in larger quantities, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear a full set of appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof goggles or a face shield.[6][7][9]

  • Ventilation: All handling of hydrazine and its solutions must be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7][9] The odor of hydrazine, similar to ammonia, indicates vapor concentrations that are already above the permissible exposure limits.[9][10]

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[9] In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[7][8]

  • Waste Disposal: Hydrazine-containing waste must be collected in properly labeled, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[6][10]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[11] It is advisable to store it in a freezer at temperatures below -20°C for long-term stability.[11] Due to its chemical nature, it should be kept away from oxidizing agents and strong acids.[8] When handling, avoid creating dust and ensure proper grounding of equipment to prevent static discharge.[7]

Q4: Which analytical techniques are recommended for monitoring reaction progress and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended for in-process control and final product analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for monitoring the consumption of starting materials and the formation of the product and any byproducts.[12] For structural confirmation and purity assessment of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal solvent choice.Ensure the solvent is appropriate for the reaction scale and facilitates dissolution of the reactants. Alcohols like ethanol or butanol are commonly used.[3][13]
Inefficient stirring in a large reactor.Ensure adequate agitation to maintain a homogeneous reaction mixture, especially when dealing with slurries.
Impurity: Di-substitution Molar ratio of hydrazine to 2,6-dichloropyrazine is too high.Carefully control the stoichiometry. A slight excess of hydrazine is often used, but a large excess can favor the formation of the di-substituted product.[5]
High reaction temperature or prolonged reaction time.Optimize the reaction temperature and time to favor mono-substitution. Lowering the temperature may increase selectivity.
Product Discoloration Presence of oxidative impurities or degradation of the product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Purify the final product by recrystallization to remove colored impurities.
Residual starting materials or byproducts.Improve the purification process. Recrystallization from a suitable solvent system (e.g., methanol/water) is often effective.[3]
Difficult Product Isolation Product is too soluble in the reaction solvent.After the reaction is complete, cool the mixture to induce crystallization. If the product remains in solution, consider adding a co-solvent in which the product is less soluble or concentrating the solution by removing some of the solvent.
Oily product formation instead of a solid.Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If this fails, an alternative purification method like column chromatography may be necessary, though this is less ideal for large-scale production.

Experimental Protocols

Pilot-Scale Synthesis of this compound

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet

  • Temperature control unit (heating/cooling circulator)

  • Addition funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

  • 2,6-Dichloropyrazine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Deionized water

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 2,6-dichloropyrazine and ethanol. Begin stirring to dissolve the solid.

  • Addition of Hydrazine Hydrate: Slowly add the hydrazine hydrate solution to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature and use the cooling system to maintain the desired temperature range.

  • Reaction: Heat the reaction mixture to reflux and maintain for the specified time, monitoring the reaction progress by HPLC.

  • Crystallization and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C to induce crystallization. The product will precipitate as a solid.

  • Filtration: Filter the solid product using a Nutsche filter. Wash the filter cake with cold ethanol and then with deionized water to remove any remaining impurities.

  • Drying: Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.[4]

Quantitative Data Summary
Parameter Lab-Scale (Exemplary) [3]Pilot-Scale (Recommended) [4][13]Rationale for Scale-Up
2,6-Dichloropyrazine 1.0 eq1.0 eqStoichiometric baseline.
Hydrazine Hydrate (80%) 1.5 - 2.0 eq1.2 - 1.5 eqA slight excess is needed to drive the reaction, but a large excess can lead to di-substitution.[5]
Solvent EthanolEthanol or ButanolAlcohols are effective solvents and allow for good temperature control. Butanol can allow for higher reaction temperatures.[13]
Temperature Room Temp to Reflux80 - 130 °CHigher temperatures are often needed to reduce reaction times at a larger scale.[4]
Reaction Time 12 - 48 hours6 - 12 hoursMonitored by HPLC to determine completion.
Yield 70 - 85%> 90%Optimized conditions at scale can lead to higher yields.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway Synthesis of this compound 2_6_dichloropyrazine 2,6-Dichloropyrazine product This compound 2_6_dichloropyrazine->product Nucleophilic Aromatic Substitution hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->product byproduct 2,6-Dihydrazinylpyrazine (Di-substituted byproduct) product->byproduct Further reaction with excess hydrazine

Caption: Synthesis pathway for this compound.

Experimental Workflow for Scale-Up

Experimental_Workflow Pilot-Scale Experimental Workflow start Start reactor_prep Reactor Preparation Purge with Nitrogen start->reactor_prep charging Charge Reactants 2,6-Dichloropyrazine + Solvent reactor_prep->charging addition Slow Addition Hydrazine Hydrate charging->addition reaction Reaction Heat to Reflux Monitor by HPLC addition->reaction crystallization Crystallization Cool to 0-5 °C reaction->crystallization filtration Filtration Wash with cold solvent crystallization->filtration drying Drying Vacuum Oven filtration->drying qc Quality Control Purity and Identity Check drying->qc end Final Product qc->end

Caption: General workflow for pilot-scale synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Common Issues start Problem Encountered low_yield Low Yield? start->low_yield check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction Yes impurity Impurity Detected? low_yield->impurity No extend_reaction Extend Reaction Time/ Increase Temperature check_reaction->extend_reaction end Problem Resolved extend_reaction->end check_stoichiometry Check Stoichiometry impurity->check_stoichiometry Yes impurity->end No adjust_ratio Adjust Hydrazine Ratio check_stoichiometry->adjust_ratio recrystallize Recrystallize Product adjust_ratio->recrystallize recrystallize->end

Caption: A logic diagram for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloro-6-hydrazinylpyrazine and 2-Chloro-6-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the reactivity of heterocyclic building blocks is paramount for the efficient design and synthesis of novel chemical entities. This guide provides a detailed comparison of the reactivity of two closely related compounds: 2-Chloro-6-hydrazinylpyrazine and 2-Chloro-6-hydrazinopyridine. By examining their electronic properties and performance in key reactions, this document aims to provide a data-driven resource for informed decision-making in synthetic chemistry.

The reactivity of both this compound and 2-Chloro-6-hydrazinopyridine is dictated by two primary functional groups: the highly nucleophilic hydrazine (B178648) moiety and a chlorine atom attached to an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The core difference in their reactivity stems from the nature of the heterocyclic ring system – the pyrazine (B50134) ring being more electron-deficient than the pyridine (B92270) ring due to the presence of a second nitrogen atom. This electronic difference modulates the reactivity of both the hydrazine and the chloro substituents.

Comparative Reactivity in Hydrazone Formation

A common and crucial reaction for both compounds is the condensation of the hydrazine group with aldehydes and ketones to form hydrazones. This reaction is fundamental in the synthesis of a wide array of biologically active molecules and ligands for metal catalysis.

Recent studies provide quantitative data on the efficacy of this compound in hydrazone formation. In a typical protocol, the reaction of 2-chloro-3-hydrazinopyrazine with various benzaldehyde (B42025) derivatives in refluxing ethanol (B145695) with a catalytic amount of glacial acetic acid for 7 hours afforded the corresponding hydrazones in high yields, ranging from 87% to 92%.

In a separate study employing mechanochemistry, the reaction of 2-hydrazinylpyrazine (B104995) with an aldehyde yielded aldehyde conversions of 80% and product yields between 47% and 60% after 90 minutes of grinding. Under the same mechanochemical conditions, 5-bromo-2-hydrazinopyridine, a compound with similar electronic properties to 2-Chloro-6-hydrazinopyridine, demonstrated significantly higher reactivity, with aldehyde conversions reaching 95–99% and hydrazone yields of 80% to 95%.[1] This suggests a higher intrinsic nucleophilicity of the hydrazine group in the pyridine derivative compared to the pyrazine derivative.

The higher electron-withdrawing nature of the pyrazine ring is expected to decrease the nucleophilicity of the attached hydrazine group, potentially leading to slower reaction rates or lower yields compared to its pyridine analogue under identical conditions. The experimental data from mechanochemical studies supports this hypothesis.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in both compounds is activated towards SNAr. The increased electron deficiency of the pyrazine ring compared to the pyridine ring is expected to render the C-Cl bond in this compound more electrophilic and thus more susceptible to nucleophilic attack. This enhanced reactivity can be advantageous for the introduction of various nucleophiles at this position.

Physicochemical Properties

A key parameter influencing the nucleophilicity of the hydrazine moiety is its basicity, which can be quantified by the pKa of its conjugate acid. While experimental pKa values for both compounds are not widely reported, theoretical predictions can provide valuable insights. The more electron-withdrawing pyrazine ring is expected to lower the pKa of the hydrazinyl group in this compound compared to 2-Chloro-6-hydrazinopyridine, indicating a lower basicity and, consequently, a potentially lower nucleophilicity.

Data Summary

Property/ReactionThis compound2-Chloro-6-hydrazinopyridine (and analogues)Key Observations
Hydrazone Formation Yield (Solution) 87-92% (with various benzaldehydes)Data not available for direct comparison under identical conditions.The pyrazine derivative demonstrates high yields in solution-phase synthesis.
Aldehyde Conversion (Mechanochemical) 80%95-99% (for 5-bromo-2-hydrazinopyridine)[1]The pyridine analogue shows significantly higher conversion rates, suggesting greater nucleophilicity of the hydrazine group.
Hydrazone Yield (Mechanochemical) 47-60%80-95% (for 5-bromo-2-hydrazinopyridine)[1]Consistent with conversion rates, the pyridine analogue provides higher yields under mechanochemical conditions.
Expected SNAr Reactivity HigherLowerThe more electron-deficient pyrazine ring is expected to accelerate nucleophilic aromatic substitution at the C-Cl bond.
Expected Basicity (pKa) LowerHigherThe electron-withdrawing nature of the second nitrogen in the pyrazine ring is predicted to reduce the basicity of the hydrazine moiety.

Experimental Protocols

Hydrazone Synthesis with 2-Chloro-3-hydrazinopyrazine

Materials:

  • 2-Chloro-3-hydrazinopyrazine (0.5 mmol)

  • Substituted benzaldehyde (0.5 mmol)

  • Absolute ethanol (15 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a 50-mL round-bottom flask, add 2-chloro-3-hydrazinopyrazine (0.5 mmol), the substituted benzaldehyde (0.5 mmol), and absolute ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the mixture to reflux with stirring for 7 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (B1210297) (6:4).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold distilled water and dry to obtain the pure hydrazone.

Visualizing Reaction Pathways

General Workflow for Hydrazone Synthesis

G General Workflow for Hydrazone Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Hydrazine_Derivative This compound or 2-Chloro-6-hydrazinopyridine Reaction_Mixture Reaction Mixture Hydrazine_Derivative->Reaction_Mixture Aldehyde Aldehyde/Ketone Aldehyde->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Catalyst Acetic Acid (cat.) Catalyst->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Product_Isolation Product Isolation (Filtration) Reaction_Mixture->Product_Isolation Cooling & Precipitation Final_Product Hydrazone Product Product_Isolation->Final_Product G Comparative Reactivity Logic Pyrazine_Ring Pyrazine Ring (2 N atoms) Electron_Deficiency Electron Deficiency Pyrazine_Ring->Electron_Deficiency Higher Pyridine_Ring Pyridine Ring (1 N atom) Pyridine_Ring->Electron_Deficiency Lower Hydrazine_Nucleophilicity Hydrazine Nucleophilicity Electron_Deficiency->Hydrazine_Nucleophilicity Decreases CCl_Electrophilicity C-Cl Bond Electrophilicity Electron_Deficiency->CCl_Electrophilicity Increases Hydrazone_Formation_Rate Hydrazone Formation Rate Hydrazine_Nucleophilicity->Hydrazone_Formation_Rate Determines SNAr_Rate SNAr Reaction Rate CCl_Electrophilicity->SNAr_Rate Determines

References

A Comparative Analysis of the Biological Activities of Pyrazine and Pyridine-Based Hydrazinyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are cornerstones in the development of novel therapeutic agents. Among these, pyrazine (B50134) and pyridine (B92270) scaffolds, particularly when functionalized with a hydrazinyl moiety, have demonstrated a broad spectrum of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial properties of these two classes of compounds, supported by experimental data from peer-reviewed studies.

Anticancer Activity: A Tale of Two Scaffolds

Both pyrazine and pyridine-based hydrazinyl compounds have emerged as potent anticancer agents, often exerting their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

Pyrazine-Based Hydrazinyl Compounds

Derivatives of pyrazine have shown significant promise in oncology research. Their mechanisms of action are diverse and often involve the inhibition of protein kinases crucial for tumor growth and angiogenesis. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in the formation of new blood vessels that supply tumors.[1] Inhibition of such kinases disrupts downstream signaling, leading to cell cycle arrest and induction of apoptosis.[1] Studies have reported that some pyrazine derivatives can cause cell cycle arrest at the G2/M or S phase, thereby halting cancer cell replication.[1]

Pyridine-Based Hydrazinyl Compounds

Pyridine derivatives, a well-established class of compounds in medicinal chemistry, also exhibit significant anticancer properties.[2] Hydrazone derivatives of pyridine have been synthesized and evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.[3] For example, certain pyridine-urea derivatives have shown potent anti-proliferative activity against breast cancer cell lines, such as MCF-7, with some compounds exhibiting greater potency than the standard drug doxorubicin.[4] The mechanism of action for some of these compounds also involves the inhibition of key kinases like VEGFR-2.[4][5]

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazine and pyridine-based hydrazinyl and related derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazine 3,4-dihydropyrrolo[1,2-a]pyrazine derivative (2b)PC-3 (Prostate)1.18 ± 0.05[6]
3,4-dihydropyrrolo[1,2-a]pyrazine derivative (2b)A549 (Lung)1.95 ± 0.04[6]
1-(pyrazin-2yl)ethylidene)hydrazinyl)thiazole derivative (10a)MDA-MB-231 (Breast)26.67 ± 2.56[6]
1-(pyrazin-2yl)ethylidene)hydrazinyl)thiazole derivative (10f)A549 (Lung)20.20 ± 2.04[6]
SHP2 Inhibitor (Intermediate 21)MCF-7 (Breast)0.1 (at 48h)[7]
Pyridine Pyridine-urea derivative (8e)MCF-7 (Breast)0.22 (at 48h)[4]
Pyridine-urea derivative (8n)MCF-7 (Breast)1.88 (at 48h)[4]
Pyridine-1,2,4-triazole-3-thione-hydrazone (15)MDA-MB-231 (Breast)39.2 ± 1.7[3]
Thiazolyl pyridine hydrazone (5)A549 (Lung)0.452[8]
Pyridine-urea derivative (8e)VEGFR-2 (Enzyme)3.93 ± 0.73[4][5]

Antimicrobial Activity: Broad-Spectrum Inhibition

Hydrazinyl derivatives of both pyrazine and pyridine have been extensively studied for their ability to combat microbial infections, demonstrating activity against a range of bacteria and fungi.

Pyrazine-Based Hydrazinyl Compounds

Pyrazine-containing compounds have shown significant antimicrobial potential. For example, a series of pyrazine-2-carboxylic acid derivatives exhibited good activity against clinical isolates of E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans.[9] Thiazoline and thiazolidinone derivatives containing a pyrazine moiety have also demonstrated significant antibacterial and antimycobacterial activity.[10]

Pyridine-Based Hydrazinyl Compounds

The pyridine nucleus is a common feature in many antimicrobial agents. Pyridine-based hydrazides and their derivatives have shown promising antimicrobial activities.[11] For instance, some pyridinium (B92312) salts containing a hydrazone moiety have displayed high activity against Staphylococcus aureus.[12] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt the microbial cell wall or interfere with essential cellular processes.[12]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazine and pyridine-based hydrazinyl and related compounds against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazine Pyrazine-2-carboxylic acid derivative (P10)C. albicans3.125[9]
Pyrazine-2-carboxylic acid derivative (P4)C. albicans3.125[9]
Pyrazine-2-carboxylic acid derivative (P9)E. coli50[9]
Pyrazine-2-carboxylic acid derivative (P10)P. aeruginosa25[9]
N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide (11)S. aureus-[10]
Pyridine Pyridine-thiazole hydrazide (5j)S. aureus-[11]
Pyridine-thiazole hydrazide (5j)E. coli-[11]
Pyridine-thiazole hydrazide (5j)C. albicans-[11]
4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d)S. aureus4[12]
Pyridine derivativeE. coli K120.12-0.21[13]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key biological assays are provided below.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[1]

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated.[14]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[17]

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[15]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[16]

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 24 hours at 35°C).[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway targeted by anticancer agents and a general experimental workflow.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Apoptosis Apoptosis Kinase_1->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Kinase_1->Cell_Cycle_Arrest Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes Growth_Factor Growth_Factor Growth_Factor->Receptor Compound Pyrazine/Pyridine Hydrazinyl Compound Compound->Kinase_1 Inhibits

Caption: Generalized kinase signaling pathway targeted by anticancer compounds.

experimental_workflow Start Compound Synthesis Characterization Structural Characterization (NMR, Mass Spec) Start->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., MTT or MIC assay) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50 / MIC determination) In_Vitro_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Development Lead_Optimization->End

Caption: General workflow for the development of bioactive compounds.

Conclusion

Both pyrazine and pyridine-based hydrazinyl compounds represent versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities. While both classes of compounds have shown significant promise in anticancer and antimicrobial applications, the specific substitutions on the heterocyclic rings and the hydrazinyl moiety play a crucial role in determining their potency and selectivity. The direct comparative data presented in this guide highlights the potential of both heterocycles and underscores the importance of further research to fully elucidate their therapeutic potential and mechanisms of action. The continued exploration of these scaffolds is expected to yield novel and effective therapeutic agents for a range of diseases.

References

Validating the Mechanism of Action for 2-Chloro-6-hydrazinylpyrazine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel 2-Chloro-6-hydrazinylpyrazine-derived compound, herein designated as Compound P , against established kinase inhibitors. The focus is on validating its mechanism of action as a kinase inhibitor through a series of robust experimental approaches. Pyrazine-based compounds have emerged as a significant class of kinase inhibitors, targeting various signaling pathways implicated in diseases like cancer.[1][2][3] This document outlines the methodologies to ascertain the efficacy, target engagement, and cellular effects of Compound P, offering a framework for its preclinical evaluation.

Core Mechanism of Action: Kinase Inhibition

The primary hypothesized mechanism of action for this compound derivatives is the competitive inhibition of ATP binding to the kinase domain of specific protein kinases.[2][4] Many pyrazine-based inhibitors interact with key amino acids in the hinge region of the kinase, preventing the phosphorylation of downstream substrates and thereby disrupting signal transduction cascades crucial for cell proliferation and survival.[3][4] This guide details the experimental validation of this mechanism for Compound P.

Data Presentation: Comparative Inhibitory Activity

The initial validation step involves quantifying the inhibitory potential of Compound P against a panel of relevant kinases. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

Kinase TargetCompound P IC50 (nM)Staurosporine IC50 (nM) (Non-selective control)Alternative Inhibitor IC50 (nM)
CK2 2520CX-4945: 1
PIM1 8015SGI-1776: 7
CDK9 1508Flavopiridol: 3
VEGFR2 >10,0005Sunitinib: 2
EGFR >10,0006Gefitinib: 25

Table 1: Inhibitory activity of Compound P against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control. Data for alternative inhibitors are included for comparative performance analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation of the mechanism of action.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified recombinant kinases (e.g., CK2, PIM1)

  • Specific kinase substrate peptides

  • ATP

  • Compound P and control inhibitors

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound P in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted Compound P or DMSO vehicle control to each well.

    • Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target protein within a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Compound P

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler

  • Equipment for Western Blotting or Mass Spectrometry

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with Compound P at a desired concentration or with a vehicle control (DMSO) for 2-3 hours.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Protein Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature point using Western Blotting or other protein quantification methods.

    • A positive thermal shift in the melting curve of the target protein in the presence of Compound P confirms target engagement.

Western Blot Analysis of Downstream Signaling

This method is used to assess the functional consequence of kinase inhibition by measuring the phosphorylation status of downstream substrate proteins in the signaling pathway.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Compound P

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of Compound P for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometry analysis to quantify band intensities, normalizing the phosphorylated protein signal to the total protein signal and the loading control.

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Mechanism of Action Hypothesis a Kinase Panel Screening b IC50 Determination a->b Identify Potency c CETSA b->c Validate in Cellular Context d Western Blot c->d Confirm Target Engagement & Cellular Effect h Anti-proliferative Effect d->h Confirm Phenotypic Outcome e Compound P Binds to Kinase f Inhibition of Phosphorylation e->f g Blockade of Downstream Signaling f->g g->h

Caption: Workflow for validating the mechanism of action.

Signaling Pathway Diagram: CK2 Inhibition

CK2 CK2 Akt Akt/PKB CK2->Akt Activates PTEN PTEN CK2->PTEN Inhibits NFkB NF-κB Pathway CK2->NFkB Activates Ikaros Ikaros CK2->Ikaros Inhibits CompoundP Compound P CompoundP->CK2 Inhibition Downstream Cell Survival, Proliferation, Angiogenesis Akt->Downstream PTEN->Akt NFkB->Downstream Ikaros->Downstream

Caption: Simplified CK2 signaling pathway and point of inhibition.

References

Efficacy of 2-Chloro-6-hydrazinylpyrazine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive analysis of available scientific literature reveals a notable absence of specific in vitro and in vivo efficacy studies focused on the anticancer properties of 2-Chloro-6-hydrazinylpyrazine derivatives. Consequently, this guide provides a comparative overview of structurally related compounds, including other 2,6-disubstituted pyrazine (B50134) and pyridine (B92270) hydrazone derivatives, to offer a valuable resource for researchers, scientists, and drug development professionals. The methodologies and findings presented herein can serve as a foundational reference for the prospective evaluation of this compound derivatives as potential anticancer agents.

Comparative In Vitro Efficacy of Structurally Related Hydrazone Derivatives

The cytotoxic potential of various hydrazone derivatives has been investigated across a spectrum of cancer cell lines. The data from these studies highlight the promise of this chemical class.

Table 1: In Vitro Cytotoxicity of Novel Hydrazide and Hydrazone Derivatives

Compound ClassCancer Cell LineIC50 / GI50 (µM)
Pyrroloquinoxaline Hydrazide AnaloguesSix human cancer cell linesSub-micromolar[1]
Furan and Thiophen Hydrazide DerivativesMCF-7 (Breast)0.18 - 0.7[2]
2,6-disubstituted Pyridine DihydrazonesHT-29 (Colon)6.78 - 8.88[3]
2,6-disubstituted Pyridine DihydrazonesIshikawa (Endometrial)8.26[3]
Imidazo[2,1-b][1][2][3]thiadiazole HydrazonesOVCAR (Ovarian)Log10GI50 = -5.51[4]
Quinoline-based DihydrazonesMCF-7 (Breast)7.016 - 7.05[5]
Quinoline-based DihydrazonesVarious cancer cell lines7.01 - 34.32[5]
2-Chloro-3-hetarylquinolinesVarious cancer cell linesBroad-spectrum activity[6]
Benzothiazole Hydrazone DerivativesCapan-1 (Pancreatic)0.6[7]
Benzothiazole Hydrazone DerivativesNCI-H460 (Lung)0.9[7]
Quinoline Moiety Incorporating HydrazidesNeuroblastoma & Breast cancer cell linesMicromolar potency[8][9]
Hydrazide DerivativesHCT-116 (Colon)2.5 - 37.2[10]
Acridine N-Acylhydrazone DerivativesA549 (Lung)37 - 73 (after 48h)[11]
Diphenylamine-Pyrrolidin-2-one-HydrazonesPPC-1 (Prostate), IGR39 (Melanoma)2.5 - 20.2[12]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Experimental Protocols for Efficacy Evaluation

The following generalized methodologies are based on those reported in studies of related hydrazone derivatives and can be adapted for the evaluation of this compound compounds.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a standard colorimetric method to assess cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are then exposed to a range of concentrations of the test compounds, alongside a vehicle control (e.g., DMSO).

  • Incubation: Following a defined incubation period (typically 48-72 hours), an MTT solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent.

  • Data Acquisition: The absorbance is measured on a microplate reader, and the IC50 value is calculated from the dose-response curve.

In Vivo Efficacy: Tumor Xenograft Model

Animal models are crucial for assessing the in vivo antitumor activity of lead compounds.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are utilized.

  • Cell Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Development: Tumors are allowed to grow to a predetermined size.

  • Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule and dosage.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Study Termination: The study is concluded when tumors in the control group reach a specified volume, and the tumors are excised and weighed.

  • Efficacy Analysis: The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy of the compound.[1][2][13]

Visualized Experimental and Mechanistic Frameworks

To aid in the conceptualization of a research plan, the following diagrams illustrate a standard workflow for anticancer drug evaluation and a common signaling pathway that may be involved.

experimental_workflow synthesis Synthesis of This compound Derivatives screening Initial Cytotoxicity Screening (e.g., MTT Assay) synthesis->screening dose_response Dose-Response Studies (IC50 Determination) screening->dose_response mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) dose_response->mechanism lead_selection Lead Compound Selection mechanism->lead_selection xenograft Tumor Xenograft Model in Mice lead_selection->xenograft efficacy Evaluation of Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: A standard workflow for the preclinical evaluation of novel anticancer compounds.

apoptosis_pathway cluster_cell Cancer Cell compound This compound Derivative bax Bax compound->bax Upregulates bcl2 Bcl-2 compound->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: The intrinsic apoptosis pathway as a potential mechanism of action for hydrazone derivatives.

References

Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-hydrazinylpyrazine Analogs and Related Bioactive Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 2-Chloro-6-hydrazinylpyrazine analogs are not extensively available in public literature, a comprehensive analysis of related pyrazine (B50134) derivatives provides valuable insights into the key structural features influencing their biological activity. This guide synthesizes available data on analogous pyrazine-based compounds, particularly those investigated as kinase inhibitors and antimicrobial agents, to infer potential SAR trends for this compound derivatives.

Executive Summary

Pyrazine derivatives are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The pyrazine scaffold's nitrogen atoms are crucial for forming hydrogen bond interactions with various biological targets, notably the ATP-binding site of kinases.[1] This guide focuses on the SAR of 2,6-disubstituted pyrazines and pyrazine hydrazone derivatives, offering a comparative analysis of their anticancer and antimicrobial properties. The data presented herein, summarized in clear, structured tables, alongside detailed experimental protocols and pathway visualizations, aims to facilitate the rational design of novel and more potent this compound analogs.

Data Presentation: Quantitative SAR of Pyrazine-Based Analogs

The following tables summarize the quantitative SAR data from studies on pyrazine derivatives with substitutions at the 2 and 6 positions, as well as the biological activities of pyrazine hydrazone analogs.

Table 1: SAR of 2,6-disubstituted Pyrazines as Kinase Inhibitors

Compound IDR1 (Position 2)R6 (Position 6)Target KinaseIC50 (nM)Reference
CK2 Inhibitors
1aCl-NH-CH₂-(4-COOH-Ph)CK2500[1]
1bCl-NH-CH₂-(3-COOH-Ph)CK2300[1]
1cCl-NH-CH₂-(2-COOH-Ph)CK2150[1]
PIM-1 Kinase Inhibitors
2a-Thiophene-COOH-NH-PhPIM-1>10000[2]
2b-Thiophene-CONH₂-NH-(4-F-Ph)PIM-180[2]
2c-Thiophene-CONH₂-NH-(3,4-diF-Ph)PIM-145[2]

Table 2: Anticancer Activity of 5-Chloropyrazine-2-Carbohydrazide-Hydrazone Analogs

Compound IDR (Substituent on Phenyl Ring)Cell LineIC50 (µM)Reference
3aHA549 (Lung)25.5
3b4-OHA549 (Lung)8.9
3c4-ClA549 (Lung)15.2
3d4-NO₂A549 (Lung)12.8
3e3,4-di(OH)₂A549 (Lung)20.1

Table 3: Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives

Compound IDR (Substituent on Phenyl Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
4aH128256[3]
4b4-Cl64128[3]
4c4-NO₂3264[3]
4d4-OH128256[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrazine derivatives are provided below.

Kinase Inhibition Assay (Radiometric Filter-Binding)

This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a substrate by the target kinase.

  • Materials: Recombinant kinase, substrate peptide, [γ-³³P]ATP, test compounds, kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), 96-well plates, phosphocellulose plates, phosphoric acid, scintillation counter.

  • Procedure:

    • Serially dilute test compounds in DMSO and add to the wells of a 96-well plate.

    • Add the recombinant kinase and substrate peptide to the wells.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 10-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the plate using a scintillation counter.

    • Calculate IC50 values by fitting the data to a dose-response curve.[1]

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains, Mueller-Hinton broth, 96-well plates, test compounds, spectrophotometer.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[3]

Mandatory Visualization

The following diagrams illustrate key concepts related to the SAR and mechanism of action of pyrazine-based inhibitors.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Reaction Incubation Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Detection Signal Detection Incubation->Detection Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Experimental workflow for in vitro kinase inhibition assays.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Activity Pyrazine_Core This compound Core R1_Sub Substituents at R1 (e.g., on Hydrazinyl moiety) Pyrazine_Core->R1_Sub R2_Sub Substituents at other positions on Pyrazine ring Pyrazine_Core->R2_Sub Kinase_Activity Kinase Inhibition R1_Sub->Kinase_Activity Anticancer_Activity Anticancer Activity R1_Sub->Anticancer_Activity Antimicrobial_Activity Antimicrobial Activity R1_Sub->Antimicrobial_Activity R2_Sub->Kinase_Activity R2_Sub->Anticancer_Activity R2_Sub->Antimicrobial_Activity

Caption: Logical relationship in SAR studies of pyrazine analogs.

Kinase_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Receptor->PI3K_AKT Pyrazine_Inhibitor Pyrazine Analog (e.g., 2,6-disubstituted) Pyrazine_Inhibitor->Receptor Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified kinase signaling pathway targeted by pyrazine inhibitors.

References

Comparative analysis of different synthetic routes to 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is paramount. 2-Chloro-6-hydrazinylpyrazine, a valuable intermediate, presents several potential synthetic avenues. This guide provides a comparative analysis of these routes, offering experimental data and detailed protocols to inform methodological choices in the laboratory.

The primary and most direct route to this compound involves the nucleophilic aromatic substitution of 2,6-dichloropyrazine (B21018) with hydrazine (B178648). This method is straightforward and leverages a readily available starting material. A second, multi-step approach begins with the chlorination of 2-aminopyrazine (B29847), followed by diazotization and subsequent reduction to the desired hydrazine. While longer, this route may be advantageous depending on the availability and cost of the initial starting materials.

Route 1: Direct Hydrazinolysis of 2,6-Dichloropyrazine

This is the most common and direct method for the synthesis of this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where one of the chlorine atoms on the pyrazine (B50134) ring is displaced by the hydrazine nucleophile.

Experimental Protocol:

A solution of 2,6-dichloropyrazine in a suitable solvent, such as ethanol (B145695) or isopropanol, is treated with an excess of hydrazine hydrate. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Diagram of the Direct Hydrazinolysis Pathway

G A 2,6-Dichloropyrazine C This compound A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C

Caption: Direct synthesis of this compound.

Route 2: Multi-step Synthesis from 2-Aminopyrazine

An alternative pathway to this compound begins with 2-aminopyrazine. This route involves an initial chlorination step, followed by diazotization of the resulting amino group and subsequent reduction to the hydrazine.

Experimental Protocol:
  • Chlorination: 2-Aminopyrazine is first chlorinated to introduce the chloro substituent at the 6-position.

  • Diazotization: The resulting 2-amino-6-chloropyrazine (B134898) is then diazotized using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium to form a diazonium salt.

  • Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine using a suitable reducing agent, such as stannous chloride or sodium sulfite, to yield this compound.

Diagram of the Multi-step Synthesis Workflow

G A 2-Aminopyrazine B Chlorination A->B C 2-Amino-6-chloropyrazine B->C D Diazotization C->D E Diazonium Salt Intermediate D->E F Reduction E->F G This compound F->G

Caption: Multi-step synthesis from 2-aminopyrazine.

Comparative Analysis

To facilitate a clear comparison, the following table summarizes the key aspects of each synthetic route. The data presented is a synthesis of typical results found in the literature and may vary depending on specific experimental conditions.

ParameterRoute 1: Direct HydrazinolysisRoute 2: Multi-step Synthesis
Starting Material 2,6-Dichloropyrazine2-Aminopyrazine
Number of Steps 13
Typical Yield Moderate to HighVariable (depends on efficiency of each step)
Purity of Crude Product Generally GoodMay require more extensive purification
Key Reagents Hydrazine HydrateChlorinating agent, Nitrite source, Reducing agent
Advantages Simple, direct, fewer stepsUtilizes a different starting material
Disadvantages Potential for di-substitutionLonger reaction sequence, potentially lower overall yield

Conclusion

The choice between these synthetic routes will ultimately depend on the specific needs and resources of the research team. The direct hydrazinolysis of 2,6-dichloropyrazine offers a more streamlined and efficient approach, likely resulting in higher yields with fewer purification challenges. However, the multi-step synthesis from 2-aminopyrazine provides a viable alternative, particularly if the starting material is more readily available or cost-effective. Researchers should carefully consider the factors outlined in this guide to select the most appropriate method for their synthetic objectives.

Cross-reactivity profiling of kinase inhibitors derived from 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction to Pyrazolo[1,5-a]pyrimidine (B1248293) Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] These compounds are known to target a variety of kinases by competing with ATP at the enzyme's active site.[1] Understanding the selectivity of these inhibitors is crucial, as off-target effects can lead to toxicity or unexpected therapeutic benefits.[3] Kinome-wide profiling is a standard method for assessing the cross-reactivity of kinase inhibitors against a large panel of human kinases.[4]

Case Study: Cross-Reactivity Profile of RD-I-53

RD-I-53 is a novel 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole that has been profiled for its kinase selectivity using the KINOMEscan™ competitive binding assay. The compound was screened against a panel of 453 kinases to determine its binding affinities across the human kinome.[5]

Quantitative Kinase Inhibition Data for RD-I-53

The KINOMEscan™ results for RD-I-53 at a screening concentration of 10 µM revealed high selectivity. Out of 453 kinases tested, significant binding was observed for only two targets: VPS34 and the pseudokinase domain of JAK1 (JH2).[5] The dissociation constants (Kd) for these interactions were subsequently determined.[5]

Target KinaseDissociation Constant (Kd) in µMKinase FamilyComments
VPS34 0.4Class III PI3KPrimary off-target hit
JAK1 (JH2 Pseudokinase Domain) 0.5Tyrosine KinaseSecondary off-target hit
Other 451 Kinases > 10 (No significant binding observed)VariousDemonstrates high selectivity

Table 1: Quantitative analysis of RD-I-53 binding affinity against the human kinome. Data sourced from Dass, 2022.[5]

Experimental Protocols

A detailed methodology for assessing kinase inhibitor cross-reactivity is essential for the reproducibility and comparison of data. The following protocol is based on the widely used KINOMEscan™ platform by Eurofins Discovery.[4][6]

KINOMEscan™ Competitive Binding Assay

Objective: To quantitatively measure the binding affinity (Kd) of a test compound against a large panel of kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured, and a reduction in this amount in the presence of the test compound indicates binding. The measurement is independent of ATP and thus measures the true thermodynamic dissociation constant.[7][8]

Materials:

  • Kinase-tagged T7 phage

  • Streptavidin-coated magnetic beads

  • Biotinylated, active-site directed ligand

  • Test compound (e.g., RD-I-53) dissolved in DMSO

  • Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

  • Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

  • Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated ligand)

  • qPCR reagents

Procedure:

  • Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated active-site directed ligand to generate the affinity resin.

  • Binding Reaction: The kinase, liganded affinity beads, and the test compound (at various concentrations for Kd determination) are combined in a multi-well plate.

  • Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified using qPCR of the phage DNA tag.

  • Data Analysis: The results are compared to a DMSO control (no test compound). The percentage of kinase remaining bound to the beads is plotted against the test compound concentration to determine the dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways of the identified off-target kinases and the experimental workflow provides a clearer context for the data.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Kinase Kinase-tagged Phage Binding Competitive Binding Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Compound Test Compound Compound->Binding Wash Wash Binding->Wash Elute Elution Wash->Elute qPCR Quantification (qPCR) Elute->qPCR Data Data Analysis (Kd) qPCR->Data

Figure 1. Experimental workflow for the KINOMEscan™ assay.

Signaling Pathway of VPS34

Vacuolar protein sorting 34 (VPS34) is a class III phosphoinositide 3-kinase (PI3K) that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P).[5] PI3P plays a critical role in initiating autophagy and in endosomal trafficking.[9][10] VPS34 exists in two distinct complexes: Complex I (with ATG14L) is primarily involved in autophagy, while Complex II (with UVRAG) is involved in the endocytic pathway.[10]

vps34_pathway cluster_upstream Upstream Signals cluster_core VPS34 Complexes cluster_downstream Downstream Processes Starvation Nutrient Starvation VPS34_C1 VPS34 Complex I (VPS34, VPS15, Beclin-1, ATG14L) Starvation->VPS34_C1 GrowthFactors Growth Factors VPS34_C2 VPS34 Complex II (VPS34, VPS15, Beclin-1, UVRAG) GrowthFactors->VPS34_C2 PI3P PI3P VPS34_C1->PI3P phosphorylates VPS34_C2->PI3P phosphorylates PI PI Autophagy Autophagy Initiation PI3P->Autophagy Endocytosis Endosomal Trafficking PI3P->Endocytosis

Figure 2. Simplified signaling pathway of VPS34.

Signaling Pathway of JAK1

Janus kinase 1 (JAK1) is a non-receptor tyrosine kinase that plays a key role in cytokine signaling. It is a component of the JAK-STAT pathway, which transmits signals from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.[11] JAKs possess a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[12] The JH2 domain, although largely devoid of catalytic activity, is crucial for regulating the activity of the JH1 domain.[13] Inhibition of the JH2 domain can therefore allosterically modulate JAK1 signaling.

jak1_pathway cluster_jak JAK1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1_JH2 JH2 (Pseudokinase) Receptor->JAK1_JH2 activates JAK1_JH1 JH1 (Kinase) JAK1_JH2->JAK1_JH1 regulates STAT STAT JAK1_JH1->STAT phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Expression Nucleus->Gene

Figure 3. Overview of the JAK1-STAT signaling pathway.

Conclusion and Future Directions

The cross-reactivity profiling of the pyrazolo[1,5-a]pyrimidine derivative RD-I-53 demonstrates high selectivity, with significant binding only to VPS34 and the JAK1 pseudokinase domain. This level of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target toxicities. The data underscores the importance of comprehensive kinome screening in the early stages of drug development to fully characterize the selectivity profile of novel kinase inhibitors.

For researchers working with kinase inhibitors derived from 2-Chloro-6-hydrazinylpyrazine or related pyrazine (B50134) scaffolds, the methodologies and comparative data presented here serve as a valuable resource. Future work should focus on synthesizing and profiling a broader range of these derivatives to establish a clear structure-selectivity relationship. Comparing the kinome profiles of multiple analogs will provide deeper insights into which structural modifications govern kinase selectivity and will aid in the design of next-generation inhibitors with optimized potency and safety profiles.

References

Performance Benchmarking of 2-Chloro-6-hydrazinylpyrazine-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of materials derived from 2-chloro-6-hydrazinylpyrazine and its related hydrazone analogues, with a primary focus on their antimicrobial applications. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and materials science. While the potential of pyrazine (B50134) derivatives in optoelectronics is acknowledged, the available quantitative data is currently limited for a direct comparison.

Antimicrobial Performance

Hydrazone derivatives of pyrazine and related nitrogen-containing heterocyclic compounds have demonstrated significant potential as antimicrobial agents. Their mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as fatty acid synthase I in Mycobacterium tuberculosis, or disruption of the bacterial cell membrane.[1][2] The performance of these materials is typically evaluated by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of various pyrazine and hydrazone derivatives against several bacterial strains. For comparison, the activities of well-established antibiotics, Isoniazid and Ampicillin, are included. Lower MIC values indicate higher antimicrobial potency.

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Mycobacterium tuberculosis H37RvReference(s)
Pyrazinamide (B1679903) Derivatives
Pyrazinamide (Lead Compound)--12.5 - 50[3]
Derivative 1f--8.0[3]
Triazolo[4,3-a]pyrazine Derivatives
Compound 2e3216-[2]
Hydrazide-Hydrazone Derivatives
Pyrimidine Derivative 196.2512.5-[4]
s-Triazine DerivativeStrong Activity--[4]
Reference Antibiotics
Isoniazid--< 0.1[5][6]
Ampicillin12.525-[4]

Note: A dash (-) indicates that data was not provided in the cited sources. The specific structures of the tested derivatives can be found in the corresponding references.

The data indicates that certain pyrazinamide and hydrazone derivatives exhibit promising antibacterial activity. For instance, pyrazinamide derivative 1f shows a significant improvement in activity against Mycobacterium tuberculosis compared to the parent compound.[3] Similarly, some hydrazide-hydrazone derivatives display potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to or even better than the standard antibiotic ampicillin.[4]

Experimental Protocols

Synthesis of Hydrazone Derivatives from this compound

This protocol outlines a general procedure for the synthesis of hydrazone derivatives, which is a common step in the development of these antimicrobial agents.

Materials:

  • This compound

  • Substituted aromatic/heterocyclic aldehydes

  • Ethanol (B145695) (or other suitable alcohol)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 mmol of this compound in 25 mL of ethanol in a round-bottom flask.

  • Add 1 mmol of the desired aldehyde to the solution.

  • Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (the hydrazone derivative) is collected by filtration.

  • The collected solid is washed with cold ethanol and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ampicillin) for positive control

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria in sterile saline or MHB, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in MHB in the 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the development and action of these materials, the following diagrams are provided.

G Experimental Workflow for Antimicrobial Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization start Start: this compound + Aldehyde synthesis Condensation Reaction (Ethanol, Acetic Acid Catalyst) start->synthesis purification Filtration & Recrystallization synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization mic_testing MIC Determination (Microbroth Dilution) characterization->mic_testing data_analysis Data Analysis & Comparison mic_testing->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Design of New Derivatives sar->lead_optimization lead_optimization->start Iterative Improvement

Caption: Experimental workflow for the synthesis, screening, and optimization of novel hydrazone-based antimicrobial agents.

G Proposed Mechanism of Action of Pyrazinamide PZA Pyrazinamide (PZA) (Prodrug) M_tuberculosis Mycobacterium tuberculosis Cell PZA->M_tuberculosis PncA Pyrazinamidase (PncA) (Enzyme) PZA->PncA Activation POA Pyrazinoic Acid (POA) (Active Form) PncA->POA FAS1 Fatty Acid Synthase I (FAS I) POA->FAS1 Inhibition Cell_Wall Mycolic Acid Synthesis FAS1->Cell_Wall Blocks Disruption Cell Wall Disruption & Bacterial Cell Death Cell_Wall->Disruption

Caption: Simplified signaling pathway for the mechanism of action of Pyrazinamide against Mycobacterium tuberculosis.

Performance in Optoelectronics

Pyrazine-based derivatives are also being explored for their potential in organic light-emitting diodes (OLEDs) due to their electron-accepting properties. These materials can be designed as emitters in the emissive layer of an OLED device. Performance in this context is measured by parameters such as External Quantum Efficiency (EQE), which is the ratio of the number of photons emitted by the OLED to the number of electrons injected.

While specific data for this compound-based materials is scarce, studies on other pyrazine derivatives have shown promising results. For instance, certain pyrazine-based emitters have achieved high EQEs in OLEDs.[7][8][9] Further research is required to synthesize and characterize this compound-based materials for this application to enable a direct performance comparison.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on published research. The experimental protocols are generalized and may require optimization for specific compounds and applications.

References

Heterocyclic Scaffolds in Kinase Inhibition: A Head-to-Head Comparison Centered on the Pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of kinase inhibitors derived from 2-Chloro-6-hydrazinylpyrazine with alternatives built on pyrimidine (B1678525) and pyrazolo[3,4-d]pyrimidine scaffolds. This report synthesizes experimental data on potency, selectivity, and physicochemical properties to inform future drug discovery efforts.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are foundational to modern medicinal chemistry, with over 85% of all biologically active chemical entities containing such a ring system.[1] Their prevalence is due to the versatile frameworks they provide, which can be fine-tuned to interact with specific biological targets, optimize pharmacokinetic properties, and overcome drug resistance.[1][2] Nitrogen-containing heterocycles like pyrazine (B50134), pyrimidine, and their fused derivatives are particularly prominent as "privileged scaffolds" in the development of protein kinase inhibitors, a critical class of therapeutics for oncology and inflammatory diseases.[3][4][5]

This guide focuses on derivatives of This compound , a versatile starting material for synthesizing potent kinase inhibitors.[6][7] The pyrazine core, an aromatic six-membered ring with two nitrogen atoms at positions 1 and 4, serves as an effective bioisostere for the adenine (B156593) ring of ATP, enabling compounds to bind competitively to the kinase hinge region.[4][8] We will compare the performance of pyrazine-based inhibitors with those built on other key heterocyclic scaffolds, notably pyrimidine and pyrazolo[3,4-d]pyrimidine, using quantitative data from preclinical and clinical studies.

General Synthetic Pathway

The this compound scaffold offers two reactive sites—the nucleophilic hydrazine (B178648) group and the chloro-substituted carbon—allowing for sequential and regioselective modifications. A common synthetic route involves the condensation of the hydrazine moiety with various electrophiles to build the bulk of the inhibitor, followed by a substitution or cross-coupling reaction at the chloro position to introduce additional diversity. This modular approach is highly efficient for creating libraries of compounds for screening.

G cluster_start Starting Material cluster_step1 Step 1: Condensation / Cyclization cluster_step2 Step 2: Substitution / Cross-Coupling A This compound B Intermediate Pyrazine Core (e.g., triazolopyrazine) A->B Reaction with Aldehyde, Ketone, or other electrophile C Final Kinase Inhibitor B->C Suzuki, Buchwald-Hartwig, or SNAr Reaction

Caption: General synthetic workflow for pyrazine-based kinase inhibitors.

Head-to-Head Comparison: Bruton's Tyrosine Kinase (BTK) Inhibitors

A compelling real-world example for comparing heterocyclic scaffolds is found in the development of Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies.[9] The second-generation inhibitor Acalabrutinib (B560132) , built on an imidazo[1,5-a]pyrazin-8-amine (B1506158) scaffold, provides a direct comparison to the first-in-class inhibitor Ibrutinib (B1684441) , which features a pyrazolo[3,4-d]pyrimidine core.[9][10]

Biochemical Potency and Selectivity

Both drugs are covalent inhibitors that bind irreversibly to Cys-481 in the ATP-binding pocket of BTK.[4][9] However, Acalabrutinib was specifically designed to be more selective, thereby minimizing off-target effects.[9] This increased selectivity is a key differentiator, leading to a more favorable safety profile in clinical settings.[11][12]

Parameter Acalabrutinib (Pyrazine-based) Ibrutinib (Pyrazolo[3,4-d]pyrimidine-based) Reference(s)
Core Scaffold Imidazo[1,5-a]pyrazin-8-aminePyrazolo[3,4-d]pyrimidine[9][10]
BTK IC₅₀ 3 nM - 5.1 nM~0.5 nM[9][13]
Selectivity Highly selective for BTKLess selective; inhibits other kinases (e.g., EGFR, TEC, ITK) with IC₅₀ < 10 nM[9][14]
Off-Target Kinases Minimal inhibition of EGFR, TEC, ITKEGFR, ITK, TEC, SRC-family kinases[9][14]
Table 1: Comparison of biochemical potency and selectivity of Acalabrutinib and Ibrutinib. IC₅₀ values can vary based on assay conditions.
Physicochemical and Clinical Properties

The structural differences between the scaffolds also influence the drugs' clinical performance. While both are highly effective, the "cleaner" kinase inhibition profile of Acalabrutinib translates to a lower incidence of certain adverse events.[11][14]

Property / Outcome Acalabrutinib Ibrutinib Reference(s)
Administration OralOral[4]
Adverse Events Lower incidence of atrial fibrillation, hypertension, and bleeding. Higher incidence of headache and cough.Higher incidence of atrial fibrillation (16.0% vs 9.4%), hypertension, rash, diarrhea, and bleeding.[11][12]
Treatment Discontinuation Lower rate due to adverse events (14.7%)Higher rate due to adverse events (21.3%)[12]

Comparative Analysis: Other Kinase Targets

While the BTK inhibitors offer a direct clinical comparison, preclinical data for other kinase targets further illuminate the properties of different heterocyclic cores.

Casein Kinase 2 (CK2) Inhibitors

Studies have explored both 2,6-disubstituted pyrazines and various pyrimidine derivatives as inhibitors of CK2, a kinase implicated in cancer.[2][6][7]

Scaffold Example Compound CK2α IC₅₀ Reference(s)
Pyrazine Compound 13 (2,6-disubstituted pyrazine)4 nM[7]
Pyrazolo[1,5-a]pyrimidine Compound 3a (3-cyano-5-indole)10 nM[15]
Azolo[1,5-a]pyrimidine Compound 10 (3-phenyl derivative)45 nM[16]
Table 2: Comparative potency of CK2 inhibitors based on pyrazine and pyrimidine-fused scaffolds.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors

FGFR is another key oncogenic target where various heterocyclic scaffolds have been employed.[17][18] A strategy of "scaffold hopping" from a pyrimidine core to a 3-amino-pyrazine-2-carboxamide core has been successfully used to generate novel and potent FGFR inhibitors.[17]

Scaffold Example Compound FGFR2 IC₅₀ FGFR3 IC₅₀ Reference(s)
Pyrazine Compound 18i (3-amino-pyrazine-2-carboxamide)150 nM-[17]
Pyrimidine Compound 40a-1.9 nM[19]
Pyrimidine Compound 20b-1.1 nM[20]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine Compound 7n4 nM-[21]
Table 3: Comparative potency of FGFR inhibitors across different heterocyclic scaffolds.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context and experimental process is crucial for drug development professionals.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Survival Cell Proliferation & Survival NFkB->Survival Inhibitor Acalabrutinib (Pyrazine-based) Ibrutinib (Pyrimidine-based) Inhibitor->BTK

Caption: Simplified BTK signaling pathway inhibited by pyrazine/pyrimidine drugs.

G cluster_workflow Kinase Inhibitor Screening Workflow A 1. Library Synthesis (e.g., from this compound) B 2. Biochemical Assay (Determine IC₅₀ vs. Target Kinase) A->B High-Throughput Screening C 3. Selectivity Profiling (Screen against panel of off-target kinases) B->C Identify Potent Hits D 4. Cell-Based Assays (Confirm on-target activity in cells) C->D Identify Selective Hits E 5. In Vivo Studies (Evaluate efficacy and safety in animal models) D->E Identify Lead Candidates

Caption: Standard workflow for kinase inhibitor discovery and validation.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., BTK, CK2)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the specific kinase)

  • Test compounds (e.g., pyrazine or pyrimidine derivatives) serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Method:

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.

    • Prepare a 2X ATP solution in Kinase Assay Buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the specific kinase's activity.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

Conclusion

The this compound building block is a valuable entry point for the synthesis of potent and selective kinase inhibitors. The resulting pyrazine-based scaffolds demonstrate excellent efficacy, rivaling and in some cases exceeding the performance of other established heterocyclic cores like pyrimidine and its fused derivatives. The head-to-head clinical comparison of Acalabrutinib and Ibrutinib clearly illustrates how strategic modifications of a heterocyclic core—in this case, favoring the pyrazine-based scaffold—can lead to a more selective kinase inhibitor with an improved clinical safety profile. While biochemical potency (IC₅₀) is a critical starting point, this analysis underscores the importance of kinase selectivity and overall physicochemical properties, which are heavily influenced by the choice of the core heterocyclic scaffold. Future drug design efforts should continue to leverage the structural diversity of heterocycles to achieve the optimal balance of potency, selectivity, and drug-like properties.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-hydrazinopyridine: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates is a critical step. This guide provides a comparative analysis of published synthesis protocols for 2-chloro-6-hydrazinopyridine (B1347180), a versatile precursor in medicinal chemistry. The following sections detail various methodologies, compare their performance based on reported experimental data, and offer insights into their reproducibility. It is important to note that while the initial query specified 2-chloro-6-hydrazinylpyrazine , the available scientific literature predominantly reports on the synthesis of 2-chloro-6-hydrazinopyridine . It is highly probable that this is the intended compound of interest.

Comparison of Synthesis Protocols

The synthesis of 2-chloro-6-hydrazinopyridine is most commonly achieved through the nucleophilic aromatic substitution of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303). Variations in solvent, temperature, and reaction time significantly impact the yield and purity of the final product. The table below summarizes key quantitative data from various published methods.

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeReported Yield (%)PurityReference
2,6-Dichloropyridine80% Hydrazine HydrateMethanol (B129727)Room Temp. then Reflux3 days at RT, 10 days reflux~12.5%Not Specified[1]
2,3-Dichloropyridine (B146566)80% Hydrazine HydrateN,N-Dimethylpropanolamine13010 hours95%99.7%[2]
2-Chloropyridine (B119429)Hydrazine HydrateNone (Neat)10048 hours78%Not Specified[3][4]
2-Chloropyridine80% Hydrazine HydrateButan-1-ol100100 seconds (Flow Reactor)95.8%99%[3]

Experimental Protocols

Below are detailed methodologies for the key synthesis protocols identified.

Protocol 1: Methanol-Mediated Synthesis

This protocol involves a prolonged reaction time at both room and elevated temperatures.

  • Materials: 2,6-dichloropyridine (2 g), 80% hydrazine hydrate (10 ml), Methanol (60 ml).

  • Procedure:

    • Dissolve 2,6-dichloropyridine in methanol in a round-bottom flask.

    • Add 80% hydrazine hydrate to the solution.

    • Stir the mixture at room temperature for 3 days.

    • Following the initial stirring, reflux the mixture for 10 days.

    • After reflux, remove the solvent by rotary evaporation.

    • Take up the residue in methanol and evaporate the solvent again.

    • Recrystallize the final product from a methanol/water mixture to yield 2-chloro-6-hydrazinopyridine.[1]

Protocol 2: High-Temperature Synthesis in N,N-Dimethylpropanolamine (Analogous System)

This method, reported for a similar dichloropyridine isomer, demonstrates a high-yield synthesis at an elevated temperature.

  • Materials: 2,3-dichloropyridine (148 g), 80% hydrazine hydrate (105 g), N,N-dimethylpropanolamine (3700 g).

  • Procedure:

    • Combine 2,3-dichloropyridine and N,N-dimethylpropanolamine in a reaction kettle and mix thoroughly.

    • Add 80% hydrazine hydrate to the mixture.

    • Purge the kettle with nitrogen three times.

    • Heat the reaction mixture to 130°C and maintain at reflux for 10 hours.

    • After the reaction is complete, cool the mixture to 25°C to induce crystallization.

    • Collect the solid product by centrifugation.

    • Wash the solid with water.

    • Dry the product in a double-cone dryer at -0.09 MPa and 60°C to obtain 3-chloro-2-hydrazinopyridine.[2]

Protocol 3: Neat Synthesis from 2-Chloropyridine

This procedure utilizes an excess of hydrazine hydrate as both a reagent and a solvent.

  • Materials: 2-chloropyridine (20 g), Hydrazine hydrate (200 ml).

  • Procedure:

    • In a round-bottom flask, add 2-chloropyridine to hydrazine hydrate.

    • Stir the reaction mixture at 100°C for 48 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate (B1210297) and methanol (8:2).

    • Once the starting material is consumed, dilute the reaction mixture with water (200 ml).

    • Extract the product with ethyl acetate (5 x 500 ml).

    • Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure to yield 2-hydrazinopyridine (B147025) as a red oil.[3][4]

Protocol 4: Flow Reactor Synthesis from 2-Chloropyridine

This method employs a microchannel reactor for a rapid and high-yield synthesis.

  • Materials: 2-chloropyridine (200 kg), Butan-1-ol (200 kg), 80% Hydrazine hydrate (110 kg).

  • Procedure:

    • Prepare a solution of 2-chloropyridine in butan-1-ol.

    • In a separate vessel, hold the 80% hydrazine hydrate.

    • Pump both solutions into a microchannel reactor at controlled flow rates (0.0375 L/s for the chloropyridine solution and 0.01 L/s for the hydrazine hydrate).

    • Maintain the reaction temperature at 100°C with a reaction time of 100 seconds within the reactor.

    • Collect the reaction mixture from the reactor outlet.

    • Cool the mixture to induce solid-liquid separation.

    • Dry the solid product to obtain 2-hydrazinopyridine.[3]

Experimental Workflow and Logical Relationships

The general workflow for the synthesis of 2-chloro-6-hydrazinopyridine from 2,6-dichloropyridine can be visualized as a series of sequential steps. The following diagram illustrates this process.

SynthesisWorkflow General Workflow for 2-Chloro-6-hydrazinopyridine Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product Reactant1 2,6-Dichloropyridine Mixing Mixing of Reactants and Solvent Reactant1->Mixing Reactant2 Hydrazine Hydrate Reactant2->Mixing Solvent Solvent (e.g., Methanol) Solvent->Mixing Stirring Stirring at Defined Temperature and Time Mixing->Stirring Evaporation Solvent Evaporation Stirring->Evaporation Extraction Extraction (if applicable) Stirring->Extraction Recrystallization Recrystallization Evaporation->Recrystallization Extraction->Evaporation Product 2-Chloro-6-hydrazinopyridine Recrystallization->Product

Caption: General synthesis workflow for 2-chloro-6-hydrazinopyridine.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-6-hydrazinylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with reactive and potentially hazardous compounds such as 2-Chloro-6-hydrazinylpyrazine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in chemical handling protocols.

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1] It is harmful if swallowed. Therefore, adherence to strict safety protocols is crucial.

Quantitative Safety Data

ParameterValueIssuing Organization/Source
Occupational Exposure Limits for Hydrazine (B178648)
OSHA PEL (8-hr TWA)1 ppmOccupational Safety and Health Administration[2]
NIOSH REL (2-hr Ceiling)0.03 ppmNational Institute for Occupational Safety and Health[3]
ACGIH TLV (8-hr TWA)0.01 ppmAmerican Conference of Governmental Industrial Hygienists[2][3]
NIOSH IDLH50 ppmNational Institute for Occupational Safety and Health[3]
Toxicity Data for Hydrazine
Oral LD50 (Rat)129 mg/kgBio-Chem, Inc.[3]
Vapor LC50 (Rat, 4-hr)570 ppmBio-Chem, Inc.[3]

Note: The data presented above is for hydrazine . Researchers should handle this compound with the utmost caution, assuming it may have similar or other significant hazards.

Personal Protective Equipment (PPE) Protocol

The consistent and correct use of appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for small quantities but should be checked for compatibility.To prevent skin contact and absorption.[4][5]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a high potential for splashing.To protect eyes from splashes.[4][6]
Skin and Body Protection A standard laboratory coat must be worn. For larger quantities or when there is a risk of significant exposure, chemical-resistant coveralls are recommended.To protect clothing and skin from contamination.[4][6]
Respiratory Protection All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of vapors or dust.[4][5][6]

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood.[5][6]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within a ten-second travel distance.[7]

Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

Step-by-Step Handling Procedure:

  • Preparation: Before starting work, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid material within the fume hood to minimize dust inhalation.

  • In-Reaction: Keep all reaction vessels containing this compound within the fume hood.

  • Post-Reaction: After the procedure, decontaminate all surfaces and equipment.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] Keep containers tightly closed.

Spill Response:

  • Small Spills: For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[4][8] Collect the absorbed material into a sealed container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the laboratory immediately.[5] Close the doors to the affected area and notify your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, absorbent pads, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[4] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[4]

Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended disposal method for pyridine-based waste is high-temperature incineration in a licensed facility.[9][10] Never pour this chemical or its waste down the drain.[8]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Waste Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Operation A->B C Weigh and Transfer Chemical B->C Proceed to Handling D Perform Experimental Procedure C->D E Decontaminate Surfaces and Glassware D->E F Store in Cool, Dry, Well-Ventilated Area E->F After Use H Segregate Solid and Liquid Waste E->H Generate Waste G Keep Container Tightly Closed F->G I Label Waste Containers Clearly H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Pickup J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-hydrazinylpyrazine
Reactant of Route 2
2-Chloro-6-hydrazinylpyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.